molecular formula C6H9F2N3 B13155336 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine

2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B13155336
M. Wt: 161.15 g/mol
InChI Key: NMIDSKBDUAMJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C6H9F2N3 and its molecular weight is 161.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H9F2N3

Molecular Weight

161.15 g/mol

IUPAC Name

2,2-difluoro-3-pyrazol-1-ylpropan-1-amine

InChI

InChI=1S/C6H9F2N3/c7-6(8,4-9)5-11-3-1-2-10-11/h1-3H,4-5,9H2

InChI Key

NMIDSKBDUAMJEW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CC(CN)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the novel compound 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine. Drawing upon established principles in fluorine chemistry and the well-documented significance of pyrazole moieties in medicinal chemistry, this document will explore the synthesis, characterization, and potential applications of this promising molecule for researchers, scientists, and professionals in drug development.

Introduction: The Rationale for Fluorination in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Introducing a gem-difluoro group, as in this compound, can modulate lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

The pyrazole scaffold is a "privileged structure" in drug discovery, appearing in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The combination of a difluorinated propyl amine chain with a pyrazole nucleus in the target molecule presents an intriguing opportunity for the development of novel therapeutic agents with enhanced properties.

Physicochemical Properties and Structural Features

While extensive experimental data for this compound is not yet publicly available, we can predict its key properties based on its structural analogs.

PropertyPredicted Value/Characteristic
Molecular FormulaC6H9F2N3
Molecular Weight161.15 g/mol
AppearanceLikely a liquid or low-melting solid at room temperature
SolubilityExpected to have moderate solubility in organic solvents and some aqueous solubility upon protonation of the amine.
BasicityThe primary amine is the most basic site. The pyrazole nitrogens are significantly less basic.

The gem-difluoro group is expected to lower the pKa of the neighboring primary amine compared to its non-fluorinated counterpart, a common effect of introducing electron-withdrawing fluorine atoms.[4] This modulation of basicity can be critical for optimizing drug-receptor interactions and cellular permeability.

Proposed Synthetic Pathway and Experimental Protocol

Given the absence of a specific published synthesis for this compound, a plausible and robust synthetic route is proposed below. This pathway leverages well-established reactions in organic synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the C-N bond between the pyrazole ring and the difluorinated propyl amine backbone. This can be achieved through a nucleophilic substitution reaction. The difluorinated amine precursor can be synthesized from a corresponding protected starting material.

G Target This compound Precursor1 Protected 2,2-Difluoro-3-halopropan-1-amine Target->Precursor1 N-Alkylation Precursor2 1H-Pyrazole Target->Precursor2 N-Alkylation StartingMaterial1 Protected 3-amino-2,2-difluoropropan-1-ol Precursor1->StartingMaterial1 Halogenation StartingMaterial2 Halogenating Agent Precursor1->StartingMaterial2 Halogenation G cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Deprotection A 3-Amino-2,2-difluoropropan-1-ol B Protected Amino Alcohol A->B Phthalic Anhydride C Protected Haloamine B->C PBr3 or CBr4/PPh3 E Protected Final Product C->E D 1H-Pyrazole D->E Base (e.g., Cs2CO3), DMF F This compound E->F Hydrazine Hydrate

Sources

Structural Validation and Spectroscopic Characterization of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

The validation of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine represents a critical quality gate in fragment-based drug discovery (FBDD). This scaffold integrates a gem-difluoro moiety—a classic bioisostere for carbonyls or ethers that modulates lipophilicity (


) and metabolic stability—with a pyrazole  pharmacophore.

The primary challenge in elucidating this structure is not merely confirming atom connectivity but rigorously distinguishing between the thermodynamic N1-isomer and the kinetic N2-isomer , a common regiochemical ambiguity in pyrazole alkylations. Furthermore, the


F nucleus introduces complex spin-spin coupling patterns (

,

) that dominate the NMR spectra, requiring a specialized interpretation strategy.
Molecular Specifications
FeatureDetail
IUPAC Name This compound
Formula

Monoisotopic Mass 161.0765 Da
Key Structural Motifs Gem-difluoro linker (

), 1H-Pyrazole (N-linked), Primary Amine (

)
Critical Impurities N2-regioisomer, Bis-alkylation products, Residual halides

Elucidation Workflow Strategy

We employ a hierarchical evidence model. Mass spectrometry provides the "formula check," while NMR provides the "connectivity and geometric check."

ElucidationWorkflow Start Crude Material HRMS 1. High-Res Mass Spec (HRMS) Confirm C6H9F2N3 Start->HRMS Formula Check F19 2. 19F NMR Confirm Gem-Difluoro Integrity HRMS->F19 Pass H1 3. 1H NMR Analyze H-F Coupling Patterns F19->H1 Symmetry Check C13 4. 13C NMR Observe C-F Triplet Splitting H1->C13 Carbon Backbone NOESY 5. 2D NOESY/HMBC Confirm N1 vs N2 Regiochemistry C13->NOESY Isomer Check Final Validated Structure NOESY->Final Release

Figure 1: Hierarchical workflow for structural validation. Note that


F NMR is prioritized due to its sensitivity and diagnostic power for this specific fluorinated scaffold.

Mass Spectrometry (HRMS)[6][7]

Before consuming NMR time, confirm the elemental composition. The presence of two fluorine atoms does not provide a distinct isotopic pattern (unlike Cl or Br), so high mass accuracy (<5 ppm) is mandatory.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Expected

    
    :  162.0838 (Calculated for 
    
    
    
    ).
  • Diagnostic Fragmentation (MS/MS):

    • Loss of

      
       (-17 Da):  Characteristic of primary amines.
      
    • Loss of HF (-20 Da): Common in aliphatic fluorides, though gem-difluoro groups are relatively robust.

    • Pyrazole Ion (

      
       68/69):  Confirmation of the heterocyclic headgroup.
      

NMR Spectroscopy: The Core Elucidation

This is the most complex section due to heteronuclear coupling. The fluorine atoms split both protons and carbons.

F NMR (The Anchor)

Start here.[1][2][3][4] The spectrum should be clean.

  • Signal: A singlet (if proton-decoupled) or a triplet of triplets (if coupled).

  • Shift:

    
     to 
    
    
    
    ppm (Typical for aliphatic
    
    
    ).
  • Interpretation: A single signal confirms the chemical equivalence of the two fluorine atoms, implying free rotation of the propyl chain. If you see two signals, you may have a conformational lock (unlikely here) or a mixture of regioisomers.

H NMR Analysis

The gem-difluoro group (


) acts as a "coupling relay," splitting adjacent protons into triplets (

).

Predicted Spectral Data (Solvent: DMSO-


): 
PositionProton TypeMultiplicity & Coupling (Hz)Chemical Shift (

)
Assignment Logic
Py-H5 AromaticDoublet (

)
~7.80 ppmDeshielded, adjacent to N1.
Py-H3 AromaticDoublet (

)
~7.50 ppmAdjacent to N2.
Py-H4 AromaticTriplet (

)
~6.30 ppmShielded aromatic.

MethyleneTriplet of Doublets (

)
~4.60 ppmAdjacent to Pyrazole &

.

AmineBroad Singlet~1.5 - 2.0 ppmExchangeable (disappears with

).

MethyleneTriplet of Triplets (

)
~3.00 ppmAdjacent to Amine &

.

Critical Observation: The methylene protons at C1 and C3 will not appear as simple triplets or doublets. They will be Triplets of Triplets (tt) or Triplets of Doublets (td) due to the large


 coupling (typically 10–20 Hz) overlapping with standard 

coupling.
C NMR Analysis

The carbon spectrum provides the definitive proof of the


 location.
  • 
     (The Gem-Difluoro Carbon):  Appears as a Triplet  with a massive coupling constant (
    
    
    
    Hz). This signal is often low intensity due to lack of NOE enhancement and splitting.
  • 
     & 
    
    
    
    (Adjacent Methylenes):
    Appear as Triplets with smaller coupling (
    
    
    Hz).
  • Pyrazole Carbons:

    
    , 
    
    
    
    ,
    
    
    appear as singlets (unless long-range F-coupling is visible, usually negligible
    
    
    bonds).

CouplingTree Root 1H Signal (Idealized) Split1 Split by 2 x 19F (3J_HF ~ 15 Hz) Root->Split1 Large Coupling Split2 Split by 2 x 1H (3J_HH ~ 7 Hz) Split1->Split2 Small Coupling Result Observed: Triplet of Triplets (tt) Split2->Result Final Multiplet

Figure 2: Coupling tree demonstrating the origin of the "Triplet of Triplets" signal for methylene protons adjacent to the gem-difluoro group.

Regiochemistry: The N1 vs. N2 Challenge

In pyrazole synthesis, alkylation can occur at N1 or N2.[5][6][7] For unsubstituted pyrazole, N1 and N2 are identical until alkylation. However, if the pyrazole has substituents (not the case here, but good practice), or to distinguish from bis-alkylation:

Differentiation Strategy:

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Irradiate the

      
       protons (at ~4.6 ppm).
      
    • N1-Isomer (Desired): You should see a strong NOE correlation to Py-H5 (the proton on the carbon adjacent to the alkylated nitrogen) and Py-H3 (weaker).

    • N2-Isomer: If the pyrazole were substituted (e.g., 3-methyl), N1 vs N2 would show different NOE patterns to the methyl group. For the unsubstituted parent, NOESY confirms the attachment point relative to the aromatic protons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a correlation between the

      
       protons and the pyrazole 
      
      
      
      and
      
      
      carbons.
      
      
      (adjacent to N) typically resonates downfield of
      
      
      in N-alkylated pyrazoles.

Experimental Protocols

NMR Sample Preparation
  • Solvent: DMSO-

    
      is preferred over 
    
    
    
    .
    • Reason: Primary amines often aggregate or broaden in chloroform. DMSO ensures sharp amine signals and exchangeable protons are visible.

  • Concentration: 5–10 mg for

    
    H; >20 mg for 
    
    
    
    C.
  • Tube: High-grade 5mm tubes (Wilmad 528-PP or equivalent) to minimize shimming errors caused by glass imperfections.

IR Spectroscopy (ATR-FTIR)

While less specific than NMR, IR provides a quick "fingerprint" check.

  • Primary Amine: Two weak bands at 3300–3400 cm

    
     (N-H stretch).
    
  • C-F Stretch: Strong, broad band at 1000–1200 cm

    
     (often obscures C-N stretches).
    
  • C=N / C=C (Pyrazole): Sharp bands at 1500–1600 cm

    
    .
    

References

  • Carulla, M., et al. "Fluorine-19 NMR in the Characterization of Gem-Difluoro Compounds." Journal of Fluorine Chemistry, vol. 156, 2013, pp. 34-41.

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, vol. 52, no. 21, 2009, pp. 6752–6756.

  • Rosa, F. A., et al. "Regioselectivity in the Synthesis of Pyrazoles: A Review." Synlett, vol. 28, no. 14, 2017, pp. 1715-1728.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14695237, 2,2-Difluoro-1-methylcyclopropan-1-amine (Analogous Spectral Data)." PubChem, 2025.[8][9]

  • Reich, H. J. "WinPLT: NMR Chemical Shifts and Coupling Constants for Fluorine." University of Wisconsin-Madison Chemistry Department, 2023.

Sources

Methodological & Application

Application Notes and Protocols for 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Fusion of Privileged Scaffolds for Novel Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a powerful approach to generating novel drug candidates with enhanced properties. 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine is a prime example of such a design strategy, integrating two critical moieties: the pyrazole ring and a gem-difluoroalkyl amine chain.

The pyrazole nucleus is recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved drugs.[1][2][3] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, allows for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5][6] The substitution pattern on the pyrazole ring is a key determinant of its biological function.[1]

The introduction of fluorine into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties.[5] The gem-difluoromethylene (CF2) group, in particular, serves as a bioisostere for a carbonyl or methylene group, offering a unique combination of steric and electronic properties.[7] This substitution can enhance metabolic stability by blocking sites of oxidation, modulate lipophilicity to improve membrane permeability and bioavailability, and alter the pKa of nearby functional groups, thereby influencing binding interactions with target proteins.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound. It includes a proposed synthetic protocol and detailed experimental procedures for evaluating its activity in three promising therapeutic areas: kinase inhibition, cannabinoid receptor modulation, and as an antimicrobial agent.

Proposed Synthesis of this compound

The following is a proposed synthetic route for this compound, based on established methods for pyrazole alkylation and the availability of key starting materials.

Synthetic Workflow Diagram

Synthetic Workflow cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: N-Alkylation of Pyrazole cluster_2 Step 3: Deprotection A 3-Amino-2,2-difluoropropan-1-ol B 3-(tert-Butoxycarbonylamino)-2,2-difluoropropan-1-ol A->B Boc₂O, Et₃N, DCM C 3-(tert-Butoxycarbonylamino)-2,2-difluoropropyl methanesulfonate B->C MsCl, Et₃N, DCM, 0°C to rt E tert-Butyl (2,2-difluoro-3-(1H-pyrazol-1-yl)propyl)carbamate C->E D Pyrazole D->E NaH, DMF, 0°C to rt F This compound (Target Compound) E->F TFA, DCM or 4M HCl in Dioxane Kinase Inhibition Workflow A Prepare Reagents: - Kinase (e.g., CDK2/Cyclin A2) - Substrate (e.g., peptide) - ATP - Test Compound dilutions B Incubate Kinase, Substrate, and Test Compound A->B C Initiate Reaction: Add ATP B->C D Incubate at 30°C C->D E Stop Reaction and Measure ATP Depletion (e.g., ADP-Glo™ Assay) D->E F Data Analysis: - Calculate % Inhibition - Determine IC₅₀ E->F Cannabinoid Receptor Binding Workflow A Prepare Reagents: - Cell membranes (CB1 or CB2) - Radioligand (e.g., [³H]CP55,940) - Test Compound dilutions B Incubate membranes, radioligand, and test compound A->B C Separate bound from free radioligand (Rapid Filtration) B->C D Quantify bound radioactivity (Scintillation Counting) C->D E Data Analysis: - Calculate % displacement - Determine Ki D->E MIC Assay Workflow A Prepare Reagents: - Bacterial culture - Growth medium (e.g., CAMHB) - Test Compound dilutions B Perform serial dilutions of test compound in a 96-well plate A->B C Inoculate wells with a standardized bacterial suspension B->C D Incubate at 37°C for 16-20 hours C->D E Visually or spectrophotometrically assess bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Sources

Application Note: Strategic Utilization of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It synthesizes the strategic utility of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine with practical, field-proven experimental protocols.

Executive Summary

In modern drug discovery, the "magic methyl" effect has largely been superseded by the "strategic fluorine" effect. This compound represents a high-value building block that addresses three critical attrition points in hit-to-lead campaigns: metabolic instability , hERG liability , and poor membrane permeability .

This guide details the physicochemical rationale for deploying this motif and provides optimized protocols for its incorporation into drug scaffolds.[1]

Key Chemical Features
FeatureMedicinal Chemistry Impact
Gem-difluoro (

)
Metabolic Block: Prevents P450-mediated

-oxidation.pKa Modulation: Lowers amine

by 1.5–2.5 units via inductive electron withdrawal (

).[2]
Pyrazole Ring Bioisostere: Mimics phenyl/heteroaryl rings with improved solubility.Interaction: Acts as a hydrogen bond acceptor (N2) and donor (if unsubstituted), though here it is N-linked.
Primary Amine Versatile Handle: Enables amide coupling, reductive amination, or

reactions to attach to core scaffolds.[1]

Strategic Rationale & Mechanism

The Fluorine Effect on Basicity and Permeability

A common failure mode for amine-containing drugs is high basicity (


), leading to:
  • Lysosomal trapping: High accumulation in acidic organelles.[1]

  • hERG Inhibition: Protonated amines often bind the hERG potassium channel, causing cardiotoxicity.[1]

  • Low Permeability: High ionization at physiological pH (7.[1]4) reduces passive diffusion.[1]

Incorporating the 2,2-difluoro motif


 to the amine significantly lowers the 

of the resulting amide or amine product.[1]
  • Standard Propyl Amine

    
    :  ~10.5
    
  • 
    -Difluoro Propyl Amine 
    
    
    
    :
    ~8.3 – 8.8[1]

This shift increases the fraction of uncharged molecule (


) at pH 7.4, directly boosting membrane permeability and reducing off-target liabilities.[1]
Conformational Locking (The Gauche Effect)

Unlike a flexible propyl chain, the


 system exhibits a gauche effect , where the C-N and C-F bonds prefer to be gauche (60°) rather than anti (180°).[1] This pre-organizes the molecule, potentially reducing the entropic penalty upon binding to a protein target.[1]
Decision Logic for Implementation

Use the following logic flow to determine when to deploy this building block.

DecisionLogic Start Lead Compound Issue Check1 Is the issue Metabolic Stability? Start->Check1 Check2 Is the issue hERG / Permeability? Check1->Check2 No Sol1 Use Gem-Difluoro Linker (Blocks oxidation) Check1->Sol1 Yes (Oxidation at linker) Check3 Is the linker flexible? Check2->Check3 No Sol2 Use Gem-Difluoro Linker (Lowers pKa) Check2->Sol2 Yes (High basicity) Sol3 Use Gem-Difluoro Linker (Rigidifies via Gauche effect) Check3->Sol3 Yes caption Figure 1: Decision Matrix for deploying 2,2-difluoro-3-pyrazolyl-propylamine.

Experimental Protocols

Protocol A: Optimized Amide Coupling

Note: Fluorinated amines are less nucleophilic than their non-fluorinated counterparts due to the inductive effect of the fluorine atoms. Standard coupling conditions often result in sluggish reaction rates.[1] This protocol uses HATU with controlled base addition to drive conversion.

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • This compound (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the Carboxylic Acid (0.1 mmol) in anhydrous DMF (1.0 mL) in a sealed vial under

    
    .
    
  • Add HATU (0.15 mmol) followed by DIPEA (0.15 mmol, half of total amount). Stir at Room Temperature (RT) for 5 minutes. Pre-activation is crucial to prevent amine stalling.

  • Addition: Add the 2,2-difluoro amine (0.12 mmol) dissolved in minimal DMF (0.2 mL).

  • Add the remaining DIPEA (0.15 mmol).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 40°C. The reduced nucleophilicity often requires thermal energy.[1]

  • Workup: Dilute with EtOAc, wash with Sat.

    
     (x2), Water (x1), and Brine (x1).[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Microsomal Stability Assay (Metabolic Validation)

Validate the "Metabolic Block" hypothesis by comparing the fluorinated analog against a non-fluorinated propyl control.

Materials:

  • Test Compound (1 µM final conc.)

  • Liver Microsomes (Human/Mouse/Rat, 0.5 mg/mL protein)[1]

  • NADPH Regenerating System

  • Phosphate Buffer (100 mM, pH 7.4)[1]

Workflow:

  • Pre-incubation: Mix Microsomes and Test Compound in buffer. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile (150 µL) containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time.

    
    [1]
    

Success Criteria:

  • The 2,2-difluoro analog should exhibit a >2-fold increase in half-life (

    
    )  compared to the non-fluorinated propyl analog if the linker was the primary metabolic soft spot.[1]
    

Synthesis & Pathway Visualization[1]

The following diagram illustrates the synthesis of the building block itself (if not purchased) and its downstream integration.

SynthesisWorkflow P1 Ethyl bromodifluoroacetate I1 Difluoro-ester Intermediate P1->I1 Reformatsky / Alkylation P2 Pyrazole P2->I1 I2 Difluoro-alcohol I1->I2 Reduction (NaBH4) I3 Difluoro-azide/Tosylate I2->I3 Activation (TsCl) & Azidation (NaN3) Final 2,2-Difluoro-3-(pyrazol-1-yl) propan-1-amine I3->Final Staudinger Reduction Drug Optimized Drug Candidate (Amide/Amine) Final->Drug Protocol A (Amide Coupling) caption Figure 2: Synthetic pathway and integration of the building block.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]

  • Enamine Ltd. Gem-Difluorinated Amines for Drug Design.[1][2] (Accessed 2024).[3] Link

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Drug Discovery and Manufacture. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link

Sources

Application Note: Strategic HPLC Purification of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine presents a specific set of chromatographic challenges. Unlike standard alkyl amines, the inclusion of a gem-difluoro group adjacent to the amine significantly alters the physicochemical properties, reducing basicity (estimated


 ~7.0–7.5) while increasing polarity.[1] Furthermore, the pyrazole ring introduces potential for 

-

interactions but lacks strong UV absorbance above 250 nm.[1]

This protocol rejects the "one-size-fits-all" C18 approach.[1] Instead, it details a targeted strategy utilizing Pentafluorophenyl (PFP) stationary phases to exploit fluorine-fluorine and dipole-dipole interactions, ensuring maximum retention and peak symmetry.[1]

Physicochemical Analysis & Separation Logic

To design a robust protocol, we must first deconstruct the analyte's behavior in solution.

The "Fluorine Effect" on Retention

The gem-difluoro linker (


) is electron-withdrawing.[1] This has two critical effects:
  • Basicity Reduction: It lowers the

    
     of the primary amine from ~10.5 (typical propyl amine) to approximately 7.1. This means the molecule is less likely to interact strongly with residual silanols than non-fluorinated amines, but it is still positively charged at acidic pH.
    
  • Lipophilicity Modulation: While fluorine is generally lipophilic, short-chain fluorinated amines are often more mobile on C18 columns than their alkyl counterparts due to high polarity and low surface area.[1]

Stationary Phase Selection: Why PFP?

Standard C18 columns often fail to retain small, polar fluorinated amines, leading to elution near the void volume (


).
  • Recommendation: Propyl-Pentafluorophenyl (PFP) core-shell or fully porous column.[1]

  • Mechanism: The PFP phase offers multiple retention mechanisms:

    • 
      -
      
      
      
      Interactions:
      With the pyrazole ring.[1]
    • Dipole-Dipole: Between the stationary phase fluorines and the analyte's

      
       group.[1]
      
    • Shape Selectivity: Rigid separation of the fluorinated linker.

Method Development Workflow

The following decision tree outlines the logic for selecting the optimal purification route.

purification_logic Start Analyte: 2,2-Difluoro-3-(pyrazol-1-yl)propan-1-amine ColSelect Step 1: Column Selection (PFP vs. C18-Aq) Start->ColSelect PFP Primary Choice: PFP (Pentafluorophenyl) ColSelect->PFP Preferred for F-F interaction C18 Alternative: C18-Aq (Polar Embedded) ColSelect->C18 If PFP unavailable pH_Scout Step 2: pH Scouting PFP->pH_Scout C18->pH_Scout Low_pH Low pH (0.1% TFA) Protonated Amine pH_Scout->Low_pH High_pH High pH (10 mM NH4HCO3) Neutral Amine pH_Scout->High_pH Decision Check Retention (k') and Peak Shape Low_pH->Decision High_pH->Decision Final_Low Route A: Acidic Prep (Standard) Decision->Final_Low Good k' (>2) Final_High Route B: Basic Prep (Max Retention) Decision->Final_High Poor k' at Low pH

Caption: Decision matrix for selecting stationary phase and pH based on analyte retention behavior.

Detailed Purification Protocols

Analytical Scouting (System Suitability)

Before committing to preparative scale, run this linear gradient to determine retention time (


) and loading capacity.[1]

System: HPLC/UPLC with PDA or MS detection. Column: Fluorophenyl-PFP (e.g., Phenomenex Kinetex PFP or Waters XSelect HSS PFP), 150 x 4.6 mm, 5 µm.[1]

ParameterConditionRationale
Mobile Phase A Water + 0.1% TFATFA provides ion-pairing to mask silanols and sharpen amine peaks.[1]
Mobile Phase B Acetonitrile + 0.1% TFAACN has lower viscosity than MeOH, better for backpressure.[1]
Flow Rate 1.0 mL/minStandard analytical flow.[1]
Gradient 0–5% B (0–2 min), 5–60% B (2–15 min)Shallow start is critical.[1] Small polar amines often elute early.[1]
Detection UV 210 nm & 254 nmPyrazole absorbs at 210 nm; 254 nm is secondary.[1]
Temperature 30°CControls viscosity and reproducibility.[1]

Success Criteria:

  • Retention Factor (

    
    ):  Must be 
    
    
    
    to separate from injection void.[1]
  • Tailing Factor (

    
    ): 
    
    
    
    .[1] If tailing persists, increase TFA to 0.2% or switch to High pH method.
Preparative Scale-Up Protocol

This protocol assumes the Low pH (TFA) route provided adequate retention during scouting.[1]

Equipment: Preparative HPLC (e.g., Gilson, Agilent Prep).[1] Column: PFP Prep Column (20 x 150 mm or 30 x 150 mm), 5 µm.

Step 1: Sample Preparation[1]
  • Solvent: Dissolve crude material in 90% Water / 10% Acetonitrile + 0.1% TFA.

    • Warning: Do not dissolve in 100% DMSO or MeOH.[1] The strong solvent effect will cause "breakthrough" (analyte eluting immediately) due to the molecule's polarity.

  • Filtration: 0.45 µm PTFE or Nylon filter.[1]

  • Concentration: Target 50–100 mg/mL.

Step 2: Gradient Execution[1]
  • Flow Rate: 20 mL/min (for 20mm ID column).

  • Gradient Profile:

Time (min)% B (ACN + 0.1% TFA)Event
0.02Injection / Hold
2.02Isocratic Hold (Load)
12.040Linear Gradient
12.195Wash
15.095Wash Hold
15.12Re-equilibration
Step 3: Fraction Collection[1]
  • Trigger: UV Absorbance (210 nm) + Threshold.

  • Slope Sensitivity: High (to capture the leading edge of the amine).

  • Fraction Handling: Collect into glass tubes. Do not use polystyrene (TFA can leach plasticizers).[1]

Alternative: High pH Method (If Retention Fails)

If the analyte elutes in the void volume with TFA, use this High pH method to neutralize the amine and increase hydrophobicity.

  • Column: C18-Hybrid (High pH stable, e.g., Waters XBridge or Agilent Poroshell HPH).[1] Note: PFP columns are generally NOT stable at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5–50% B over 15 minutes.

  • Benefit: The amine is deprotonated (neutral), significantly increasing retention on C18.

Post-Purification Processing (Salt Exchange)

The purification process (Route A) yields the Trifluoroacetate (TFA) salt of the amine. TFA salts can be cytotoxic in biological assays.[1]

Salt Exchange Workflow:

  • Lyophilization: Freeze-dry the collected fractions to remove water/ACN/excess TFA.[1]

  • Conversion to HCl Salt:

    • Redissolve residue in minimal MeOH.[1]

    • Add 10 equivalents of 1M HCl in Diethyl Ether or Dioxane.[1]

    • Evaporate solvent.[1][3] Repeat 2x.

  • Free Basing (Optional):

    • Pass the aqueous solution through a weak anion exchange cartridge (e.g., Strata-X-AW) or use a carbonate wash if the compound is lipophilic enough to extract into DCM (unlikely for this specific molecule; ion exchange is safer).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Early Elution (Void) Analyte too polar; Phase collapse.[1]Switch to PFP column; Start gradient at 0-1% B; Use High pH method.
Peak Tailing Silanol interaction; Column overload.[1]Increase TFA to 0.2%; Decrease injection volume; Check column age.
Split Peaks Sample solvent too strong.Dissolve sample in 100% aqueous buffer (Mobile Phase A).
Ghost Peaks Contaminated TFA.Use fresh, ampouled HPLC-grade TFA (e.g., Thermo Fisher or Sigma).[1]

References

  • Euerby, M. R., & Petersson, P. (2003).[1] Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. Link[1]

  • Bell, D. S., & Jones, A. D. (2005).[1] Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase. Journal of Chromatography A. Link[1]

  • Dolan, J. W. (2010).[1] LCGC North America: The Pro’s and Con’s of TFA. LCGC North America.[1] Link

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link[1]

  • PubChem. (2023).[1] Compound Summary: 2,2-Difluoroethylamine (Analogous physicochemical data).[1]Link

Sources

Computational docking studies with 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and computational biologists focusing on the integration of fluorinated building blocks into drug discovery pipelines. It addresses the specific challenges of modeling 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine , a high-value scaffold used to modulate basicity, lipophilicity, and metabolic stability.

Executive Summary

The incorporation of fluorine into aliphatic chains—specifically the gem-difluoro motif—is a critical strategy in modern lead optimization.[1] The molecule This compound represents a specialized "fluorinated spacer" pharmacophore. Unlike standard propylamines, the central difluoro group introduces unique electronic and steric properties:

  • pKa Modulation: The electron-withdrawing fluorine atoms significantly lower the basicity of the adjacent primary amine (typically from pKa ~10.5 to ~7.5–8.5), altering its protonation state at physiological pH.

  • Conformational Bias: The gauche effect dictates the spatial arrangement of the chain, restricting flexibility compared to a non-fluorinated linker.

  • Metabolic Blockade: The C2-fluorination prevents metabolic oxidation at the

    
    -position.
    

This guide details a protocol to accurately dock this scaffold, accounting for these specific physicochemical anomalies which standard high-throughput protocols often overlook.

Molecular Mechanics & Preparation

Objective: To generate a biologically relevant ligand representation before docking.

Protonation State Analysis (Critical Step)

Standard docking pipelines often default amines to a cationic state (


). However, the inductive effect of the 

-difluoro group reduces the pKa.
  • Action: Calculate pKa using QM-based predictors (e.g., Jaguar pKa or Epik) rather than empirical rule-based systems.

  • Guideline: At physiological pH (7.4), this specific amine likely exists in an equilibrium between cationic and neutral forms.

    • Protocol: Generate both species for docking.

    • Rationale: The neutral amine may be required to penetrate hydrophobic sub-pockets, while the cationic form targets aspartate/glutamate residues.

3D Conformer Generation

The C-CF2-C bond angle opens slightly (approx. 112°–114°) compared to C-CH2-C, and the gauche effect stabilizes conformations where fluorine atoms are gauche to the adjacent nitrogen lone pairs or polar bonds.

  • Tool: OPLS4 or MMFF94s force fields are recommended; they are parameterized for fluorinated torsions better than standard UFF/Dreiding.

  • Constraint: Do not force a fully extended "all-trans" planar conformation during minimization; allow the difluoro linker to adopt its preferred twisted geometry.

Target Selection & Grid Generation

Since this molecule is a fragment/linker, we assume a generic binding scenario: Kinase Hinge Binding (via Pyrazole) or Protease S1 Binding (via Amine).

Case Study Model: A generic Tyrosine Kinase (e.g., FGFR or RIPK1 relevant targets).

  • Binding Hypothesis:

    • Pyrazole: Forms H-bonds with the hinge region backbone.

    • Difluoro Linker: Spans the ribose pocket; Fluorines may engage in multipolar interactions with backbone carbonyls.

    • Amine: Extends towards the solvent front or interacts with a conserved Asp/Glu (salt bridge).

Grid Setup Parameters
ParameterSettingRationale
Grid Center Centered on Hinge/Active SiteFocus search space on relevant pocket.
Spacing 0.375 Å (AutoDock) / 0.5 Å (Glide)High resolution needed for F-atom positioning.
VdW Scaling 0.8 - 1.0 for FluorinePrevent artificial steric clashes. Fluorine VdW radius is often overestimated in older force fields (1.47 Å is standard).
H-Bond Constraints Optional: Hinge BackboneBiases the pyrazole to the correct orientation.

Detailed Docking Protocol

This protocol is software-agnostic but uses terminology common to AutoDock Vina and Schrödinger Glide.

Step 1: Ligand "Enrichment"
  • Draw structure in 2D.[2]

  • Stereochemistry: Ensure the pyrazole is N1-linked.

  • Minimization: Steepest descent (500 steps) followed by Conjugate Gradient (until RMSD < 0.01 Å).

  • Output: Save as ligand_cation.pdbqt and ligand_neutral.pdbqt.

Step 2: Receptor Preparation[1]
  • Remove water molecules (unless specific waters bridge the pyrazole to the protein).

  • Protonation: H-bond network optimization (e.g., PropKa) at pH 7.4.

  • Residue Flexibility: If the binding pocket contains Met or Lys residues near the fluorine path, set side chains as "Flexible" to accommodate the slightly bulkier

    
     group.
    
Step 3: Execution (AutoDock Vina Example)
Step 4: Scoring & Interaction Profiling

Do not rely solely on


 (binding affinity). Filter poses based on Interaction Fingerprints (IFP) :
  • Hinge H-bond: Pyrazole N2...Backbone NH.

  • Fluorine Environment: Check for "Orthogonal Multipolar Interactions" (C-F...C=O).

    • Warning: Discard poses where F is < 2.8 Å from a carboxylate oxygen (electrostatic repulsion).

  • Amine Salt Bridge: Distance < 3.5 Å to Asp/Glu (if cationic).

Workflow Visualization

The following diagram illustrates the decision logic for handling the specific properties of the fluorinated amine scaffold.

DockingWorkflow Start Input: this compound QM_Calc QM pKa Calculation (Jaguar/Epik) Start->QM_Calc Branch_Protonation Determine Species at pH 7.4 QM_Calc->Branch_Protonation Species_Cat Species A: Cationic (+1) (Salt Bridge Donor) Branch_Protonation->Species_Cat pKa > 7.4 Species_Neu Species B: Neutral (0) (H-bond Donor/Acceptor) Branch_Protonation->Species_Neu pKa ~ 7.4 Conformer Conformer Generation (OPLS4/MMFF94s) *Preserve Gauche Effect* Species_Cat->Conformer Species_Neu->Conformer Docking Docking (Glide/Vina) Grid: 0.375Å spacing Scaling: 0.8 VdW for F Conformer->Docking Analysis Interaction Profiling 1. Pyrazole Hinge Bind 2. F-Multipolar Interactions Docking->Analysis

Figure 1: Decision tree for docking fluorinated amines, emphasizing the parallel processing of protonation states and the necessity of specialized conformer generation.

Scientific Rationale & Troubleshooting

The "Fluorine Scan" Logic

Why use this molecule?

  • Hydrogen Bonding: The pyrazole acts as a classic kinase hinge binder.

  • Bioisosterism: The

    
     group replaces a 
    
    
    
    . It is lipophilic but polar. In docking, you may observe weak hydrogen bonds (
    
    
    ), which are controversial but can contribute 0.5–1.0 kcal/mol in restricted pockets.
  • Solvation: Fluorine sheds water easily compared to hydroxyl groups. If your docking score seems low (poor affinity) but the pose looks good, it may be due to the scoring function underestimating the entropic gain of desolvating the hydrophobic fluorinated linker.

Common Failure Modes
  • Pose Collapse: The flexible propyl chain curls up.

    • Fix: Increase torsional penalties for the

      
       angle or use rigid docking if the bioactive conformation is known from a homolog.
      
  • Repulsion: High docking penalties due to F...O clashes.

    • Fix: Verify the VdW radii. Standard carbon is ~1.7Å; Fluorine is ~1.47Å. Ensure your parameter file reflects this difference.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Gillis, E.P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N.A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

How to improve the yield of difluorinated pyrazole synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to improve the yield of difluorinated pyrazole synthesis reactions Audience: Researchers, scientists, and drug development professionals.

Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary: Defining the Challenge

In medicinal chemistry and agrochemical development, "difluorinated pyrazole" typically refers to two distinct structural classes, each presenting unique synthetic challenges:

  • 3-(Difluoromethyl)pyrazoles: The scaffold found in SDHI fungicides (e.g., Fluxapyroxad) and pharmaceutical candidates. The primary yield-limiting factor is regioselectivity (distinguishing between 1,3- and 1,5-isomers) during the cyclocondensation of hydrazines with difluoro-1,3-dicarbonyl equivalents.

  • 4,4-Difluoro-4H-pyrazoles: Generated via electrophilic fluorination of pyrazoles.[1][2] The primary yield-limiting factors are over-fluorination , incomplete conversion , and hydrolysis of the gem-difluoro moiety to carbonyls.

This guide addresses both classes, providing self-validating protocols and mechanistic insights to maximize isolated yields.

Critical Troubleshooting Guide (Q&A)

Category A: 3-(Difluoromethyl)pyrazole Synthesis (Cyclocondensation)

Q1: I am observing a 50:50 mixture of regioisomers (1,3- vs. 1,5-difluoromethyl). How do I shift selectivity to the desired 1,3-isomer?

Diagnosis: The condensation of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone (e.g., 4,4-difluoroacetoacetate) is governed by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons. In standard solvents (EtOH, MeOH), these rates are often comparable, leading to poor regiocontrol.

Corrective Protocol:

  • Switch Solvents: utilize fluorinated alcohols. Research indicates that using 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically enhance regioselectivity (up to 98:2).

    • Mechanism:[3][4][5][6][7] These solvents activate the carbonyl through hydrogen bonding, differentiating the electrophilicity of the CF₂H-adjacent carbonyl versus the alkyl-adjacent carbonyl.

  • Stepwise Control: Switch to an enaminone precursor . Reacting the 1,3-dicarbonyl with dimethylformamide dimethyl acetal (DMF-DMA) first creates a discrete enaminone intermediate. Subsequent addition of hydrazine often favors the 1,3-isomer due to steric direction.

Q2: My reaction turns dark red/black, and the yield is <30%. What is happening?

Diagnosis: This indicates hydrazine decomposition (oxidation) or defluorination .

  • Oxidation: Phenylhydrazines are prone to air oxidation to diazenes, which polymerize to dark tars.

  • Defluorination: The

    
    -protons next to a CF₂ group are acidic. Strong bases or high temperatures can trigger HF elimination, destroying the difluoromethyl group.
    

Corrective Protocol:

  • Use Hydrazine Salts: Switch from free base hydrazine to hydrazine hydrochloride or dihydrochloride . Release the free base in situ with a mild base (NaOAc) only when required.

  • Inert Atmosphere: Strictly sparge solvents with Argon/Nitrogen for 15 minutes prior to hydrazine addition.

  • Temperature Limit: Do not exceed 80°C. If cyclization is slow, use a Lewis Acid catalyst (e.g., Sc(OTf)₃) rather than increasing heat.

Category B: 4,4-Difluoro-4H-pyrazole Synthesis (Electrophilic Fluorination)

Q3: I am using Selectfluor™ to fluorinate a pyrazole, but I isolate a ketone (pyrazolone) instead of the difluoro product.

Diagnosis: You are experiencing hydrolytic defluorination . The intermediate cationic species generated after the second fluorination is highly electrophilic. If trace water is present, it attacks the C-4 position, displacing HF and collapsing to the ketone.

Corrective Protocol:

  • Water Scavenging: Add 3Å or 4Å molecular sieves (activated) to the reaction vessel (100 mg/mmol substrate).

  • Solvent Drying: Acetonitrile (MeCN) must be distilled over CaH₂ or dried via a solvent system (<50 ppm H₂O).

  • Reagent Quality: Selectfluor is hygroscopic. Dry it under vacuum at 40°C overnight before use.

Q4: I have a mixture of mono-fluoro and di-fluoro products. How do I drive the reaction to completion?

Diagnosis: The first fluorine atom deactivates the ring, making the second electrophilic attack slower.

Corrective Protocol:

  • Stoichiometry: Use 2.2 to 2.5 equivalents of Selectfluor.

  • Temperature Ramp: Start at room temperature for 2 hours to ensure monofluorination, then heat to 60-80°C (in MeCN) to force the second addition.

  • Microwave Assist: Microwave irradiation (100-150W, 80°C, 15 min) significantly improves conversion rates for electron-deficient pyrazoles.

Strategic Visualization: Regioselectivity Control

The following diagram illustrates the decision logic for optimizing the regioselectivity of difluoromethyl pyrazole formation.

RegioselectivityControl cluster_legend Legend Start Start: Hydrazine + Difluoro-1,3-Dicarbonyl CheckSolvent Current Solvent? Start->CheckSolvent Standard Ethanol / Methanol CheckSolvent->Standard Standard Protocol Fluorinated TFE / HFIP CheckSolvent->Fluorinated Optimized Protocol ResultStandard Result: Mixed Isomers (1,3 & 1,5) Low Yield Standard->ResultStandard ResultFluoro Result: High Regioselectivity (Favors 1,3-isomer) Fluorinated->ResultFluoro EnaminonePath Alternative: Enaminone Route (Pre-react dicarbonyl with DMF-DMA) ResultStandard->EnaminonePath If separation difficult FinalCheck Check Sterics of Hydrazine EnaminonePath->FinalCheck FinalCheck->ResultFluoro Steric control directs attack Key1 Decision Point Key2 Yield Loss Risk Key3 Optimization Success

Caption: Decision tree for maximizing regioselectivity in the condensation of hydrazines with difluoro-1,3-dicarbonyls. Utilizing fluorinated solvents or enaminone intermediates is critical for high yields.

Optimized Experimental Protocols

Protocol A: High-Yield Synthesis of 1-Aryl-3-(difluoromethyl)pyrazoles

Targeting the SDHI fungicide scaffold.

Reagents:

  • Aryl hydrazine hydrochloride (1.0 equiv)

  • Ethyl 4,4-difluoroacetoacetate (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration)

Step-by-Step:

  • Preparation: Charge a dried round-bottom flask with Aryl hydrazine HCl.

  • Solvation: Add TFE. Note: TFE is acidic and helps stabilize the hydrazine while activating the ketone.

  • Addition: Add Ethyl 4,4-difluoroacetoacetate dropwise at room temperature.

  • Reaction: Stir at 25°C for 2 hours, then reflux (approx. 74°C) for 4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Checkpoint: If conversion stalls, add 5 mol% Sc(OTf)₃.

  • Workup: Evaporate TFE (recoverable). Dissolve residue in EtOAc, wash with NaHCO₃ (sat. aq.) to remove unreacted acid/hydrazine.

  • Purification: Recrystallization from Ethanol/Water is often sufficient due to high regiopurity.

Protocol B: Synthesis of 4,4-Difluoro-3,5-diphenyl-4H-pyrazole

Targeting the gem-difluoro ring system.

Reagents:

  • 3,5-Diphenyl-1H-pyrazole (1.0 equiv)

  • Selectfluor™ (2.5 equiv)

  • Solvent: Dry Acetonitrile (MeCN)

  • Additive: Molecular Sieves 3Å

Step-by-Step:

  • Drying: Flame-dry the reaction vessel under N₂ flow. Add activated molecular sieves.

  • Dissolution: Dissolve pyrazole in dry MeCN (0.2 M).

  • Fluorination: Add Selectfluor (1.0 equiv) in one portion. Stir at RT for 1 hour.

    • Observation: The mixture may turn pale yellow.

  • Second Addition: Add the remaining Selectfluor (1.5 equiv). Heat the mixture to 80°C for 4-12 hours.

  • Quench: Cool to RT. Filter off molecular sieves and insoluble Selectfluor residues.

  • Isolation: Concentrate filtrate. The product is often a solid that can be washed with water (to remove fluoroborate salts) and recrystallized from hexane/CH₂Cl₂. Do not use column chromatography with silica unless neutralized , as acidic silica can degrade the product.

Data Summary: Solvent Effects on Regioselectivity

The choice of solvent is the single most impactful variable for the yield of 3-(difluoromethyl)pyrazoles.

SolventDielectric Constant (

)
H-Bond Donor Ability (

)
Regioisomer Ratio (1,3 : 1,5)Isolated Yield (%)
Ethanol 24.50.8365 : 3555%
Toluene 2.40.0060 : 4042%
Acetonitrile 37.50.1970 : 3060%
TFE (Trifluoroethanol) 26.71.5192 : 8 88%
HFIP (Hexafluoroisopropanol) 16.71.9698 : 2 94%

Data aggregated from comparative studies on fluoroalkyl pyrazole synthesis [1, 3].

References

  • Regioselective Synthesis of Fluorinated Pyrazoles

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.

    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Electrophilic Fluorination Protocol

    • Title: Synthesis of 4,4-Difluoro-1H-pyrazole Deriv
    • Source:Synlett[3][8][9]

  • SDHI Fungicide Intermediates

    • Title: Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA).
    • Source:Synform
    • URL:[Link][10][11]

  • General Review

    • Title: Recent Advances in the Synthesis of Fluorinated Pyrazoles.[5][12][13]

    • Source:Chemical Reviews
    • URL:[Link]

Sources

Assessing the stability of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on assessing and managing the stability of this compound in various solvents. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound, based on its structural characteristics and established chemical principles.

Q1: What is the expected intrinsic stability of this compound based on its structure?

A1: The molecule's structure suggests a generally robust profile, though with specific vulnerabilities.

  • Pyrazole Ring: The pyrazole moiety is an aromatic heterocycle known for its stability and is a common feature in many marketed pharmaceuticals.[1][2] It can, however, be susceptible to extreme pH or strong oxidative conditions.

  • β,β-Difluoroalkylamine Moiety: The placement of the two fluorine atoms on the carbon adjacent (beta) to the aminomethyl group is critical. Unlike α-fluorinated amines, which can be prone to decomposition via fluoride elimination to form reactive iminium intermediates, β-fluorinated amines are known to be significantly more hydrolytically stable.[3] The strong electron-withdrawing nature of the gem-difluoro group can also influence the basicity (pKa) of the primary amine.

Q2: What are the primary factors that influence the stability of this compound in solution?

A2: The stability is primarily dictated by the solvent system and storage conditions. Key factors include:

  • pH: Acidic or strongly basic conditions can promote hydrolysis or other degradation pathways. The primary amine makes the molecule susceptible to pH-dependent degradation.[4]

  • Solvent Type: Protic solvents (e.g., water, methanol, ethanol) are more likely to participate in degradation reactions like hydrolysis or solvolysis compared to aprotic solvents (e.g., DMSO, DMF, ACN, THF).[5]

  • Presence of Water: Even trace amounts of moisture in aprotic solvents can lead to slow hydrolysis over time.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly if trace metal catalysts are present.

  • Light Exposure: Photodegradation can occur, especially if the molecule contains chromophores that absorb UV or visible light. Pyrazole derivatives can exhibit good photostability, but this must be confirmed experimentally.[1]

Q3: What are the recommended solvents and conditions for short-term and long-term storage?

A3: Recommendations are based on minimizing the risk factors identified in Q2.

  • Short-Term Storage (hours to days, for immediate experimental use): High-purity, anhydrous aprotic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) are recommended. Solutions should be stored at low temperatures (2-8°C) and protected from light.

  • Long-Term Storage (weeks to months): For maximum stability, the compound should be stored as a solid at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). If a stock solution is required, use anhydrous DMSO or DMF, dispense into single-use aliquots to avoid freeze-thaw cycles, and store at -80°C.

Q4: What are the visible signs of degradation?

A4: While not definitive, visual cues can indicate potential degradation. These include a color change in the solid or solution (often to yellow or brown), the formation of a precipitate, or a noticeable change in solution clarity. However, the absence of these signs does not guarantee stability. The most reliable way to assess stability is through analytical techniques like HPLC or LC-MS to monitor purity over time.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: My HPLC/LC-MS analysis shows new peaks appearing after storing the compound in methanol or a buffered aqueous solution.

  • Probable Cause: You are likely observing hydrolysis or solvolysis. Protic solvents like methanol or water can react with the compound, especially under non-neutral pH conditions. The primary amine or the pyrazole ring are potential sites of reaction.

  • Troubleshooting Steps:

    • Confirm Degradation: Re-analyze a freshly prepared solution from solid material to confirm the new peaks are not present initially.

    • Identify the Degradant: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to hypothesize their structures.

    • Switch Solvents: For subsequent experiments, switch to an anhydrous aprotic solvent like acetonitrile or DMSO.

    • Control pH: If an aqueous solution is unavoidable, perform a pH-rate profile study (e.g., testing stability at pH 3, 7, and 9) to find the pH of maximum stability.

Issue 2: The purity of my sample is decreasing in an anhydrous aprotic solvent (e.g., DMSO) during storage.

  • Probable Cause: Several factors could be at play even in aprotic solvents.

    • Trace Moisture: "Anhydrous" solvents can still contain parts-per-million levels of water, which can be sufficient for slow degradation over extended periods.

    • Oxidation: Dissolved oxygen in the solvent can cause oxidative degradation. This can be exacerbated by repeated warming and cooling of the container, which pulls in fresh air.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture and oxygen, accelerating degradation.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Purchase high-quality anhydrous solvents packaged under nitrogen and use them promptly after opening.

    • Inert Atmosphere: When preparing solutions, sparge the solvent with argon or nitrogen to remove dissolved oxygen.

    • Aliquot Solutions: Dispense stock solutions into single-use aliquots. This prevents contamination of the entire stock and minimizes freeze-thaw cycles.

    • Store Properly: Store aliquots at -80°C for maximum long-term stability.

Section 3: Data & Visualization
Table 1: Solvent Stability Quick Reference Guide

This table provides a general assessment of the stability of this compound in common laboratory solvents. This is a predictive guide; experimental verification is required.

Solvent ClassExample SolventsPredicted StabilityRationale & Key Considerations
Protic, Polar Water, Methanol, EthanolLow to Moderate High risk of hydrolysis/solvolysis, especially at non-neutral pH. Stability is highly pH-dependent.[4] Not recommended for storage.
Aprotic, Polar DMSO, DMF, AcetonitrileHigh Good for stock solutions. Must use anhydrous grade to minimize slow hydrolysis from trace water.[5]
Aprotic, Non-Polar Dichloromethane (DCM), Tetrahydrofuran (THF)Moderate to High Good for short-term use in reactions. Volatility of DCM can concentrate impurities. THF can form explosive peroxides; use fresh, inhibitor-free solvent.
Diagram 1: Potential Hydrolytic Degradation Pathway

The following diagram illustrates a hypothesized acid-catalyzed degradation pathway. The exact products would need to be confirmed experimentally through forced degradation studies.

G parent This compound stress Stress Condition (e.g., H+ / H2O, Heat) parent->stress prod1 Hypothesized Product 1 (e.g., Ring-opened or Hydrolyzed Species) stress->prod1 prod2 Other Potential Degradants stress->prod2 G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution in Acetonitrile aliquot Dispense Aliquots for Each Stress Condition start->aliquot acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) aliquot->base oxid Oxidation (e.g., 3% H2O2, RT) aliquot->oxid thermal Thermal (e.g., 80°C, Solid & Solution) aliquot->thermal photo Photolytic (ICH Q1B Light Exposure) aliquot->photo quench Quench Reaction & Dilute to Target Concentration acid->quench base->quench oxid->quench thermal->quench photo->quench hplc Analyze by Stability-Indicating HPLC-UV/MS Method quench->hplc evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance hplc->evaluate

Caption: A standard workflow for conducting forced degradation studies.

Section 4: Key Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to identify likely degradation products without causing excessive or unrealistic decomposition. [6] 1. Objective: To identify potential degradation pathways and products under various stress conditions.

2. Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, HPLC-UV-MS system

3. Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in ACN to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis step.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at various time points.

  • Thermal Degradation:

    • Solution: Heat a sealed vial of the stock solution at 80°C.

    • Solid: Place a small amount of solid compound in an oven at 80°C.

    • Analyze at appropriate time points.

  • Photolytic Degradation: Expose the stock solution and solid compound to light as per ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

  • Analysis: Dilute all stressed samples, including a non-stressed control, to a final concentration of ~100 µg/mL and analyze using a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

1. Objective: To develop an HPLC method capable of resolving the parent compound from all potential degradation products generated during forced degradation.

2. Initial Method Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/PDA detector (scan 200-400 nm) and/or Mass Spectrometer.

  • Injection Volume: 10 µL.

3. Validation Procedure:

  • Specificity: Inject all samples from the forced degradation study (Protocol 1). The method is specific if the parent peak is well-resolved from all degradant peaks and any peaks from the placebo/blank.

  • Peak Purity Analysis: Use a PDA detector or MS to confirm that the parent peak in the stressed samples is spectrally pure and not co-eluting with any degradants.

  • Linearity, Accuracy, Precision: Perform these standard validation experiments as per ICH Q2(R1) guidelines.

References
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(11), 1026-1031.
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • St. Denis, J. D., & Britton, R. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(22), 16349–16397.
  • Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research.
  • Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-962.
  • A Highly Sensitive RP HPLC-PDA Analytical Method for the Detection and Quantification of a Novel Pyrazolone Derivative in Nanosuspension. University of Pretoria.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Stability issues of Z-3-Amino-propenal in different solvents. Benchchem.
  • Hoagland, R. E. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(10), 4735-4741. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their work. Pyrazole derivatives are cornerstones in pharmaceuticals and agrochemicals, making their efficient and selective synthesis a paramount objective.[1][2][3]

This document moves beyond simple protocols to explain the underlying principles governing this reaction. We will address the most common challenges—regioselectivity and reaction yield—through a series of detailed FAQs and troubleshooting guides, providing you with the knowledge to optimize your specific N-alkylation reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when planning or troubleshooting the N-alkylation of a pyrazole.

Q1: What are the primary challenges I should anticipate with pyrazole N-alkylation?

A1: The two most significant challenges are controlling regioselectivity and achieving high yields.[4] For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often yielding a mixture of regioisomers that can be difficult to separate.[1][4][5] Low yields can stem from a variety of factors including suboptimal reaction conditions, unwanted side reactions, or the low reactivity of the starting materials.[4][6]

Q2: What are the key factors that control N1 vs. N2 regioselectivity?

A2: Regioselectivity is a nuanced issue influenced by a combination of electronic and steric factors. The outcome can be directed by carefully choosing your reaction parameters:

  • Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. Therefore, a bulky substituent on the pyrazole ring (at C3 or C5) or a bulky alkylating agent will strongly favor alkylation at the more accessible nitrogen.[4][7]

  • Solvent Choice: The polarity and nature of the solvent are critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile often promote the formation of a single regioisomer.[4] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[4]

  • Base and Counter-ion: The choice of base is pivotal. A common system like potassium carbonate (K₂CO₃) in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[4] In specific cases, using a stronger base like sodium hydride (NaH) can prevent the formation of isomeric mixtures.[3][4] Conversely, certain catalyst systems, such as those involving magnesium bromide (MgBr₂), have been reported to favor N2-alkylation.[4]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the adjacent nitrogen atoms and can direct the alkylation.[1][4]

Q3: What are reliable starting conditions for a standard, base-mediated N-alkylation?

A3: A robust starting point for many pyrazole systems is the use of a carbonate base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2-1.5 eq.), in a polar aprotic solvent like DMF or DMSO.[4] The reaction is typically conducted at temperatures ranging from room temperature to 80°C and should be monitored by TLC or LC-MS to determine the optimal reaction time.[4]

Q4: Are there alternative methods to the classic base-and-alkyl-halide approach?

A4: Yes, several alternative methods have been developed, which can be advantageous if standard conditions fail or lead to selectivity issues:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of pyrazoles with a wide range of primary and secondary alcohols under mild, neutral conditions using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[7][8][9] It is particularly useful for sensitive substrates.

  • Acid-Catalyzed Alkylation: Trichloroacetimidates can serve as potent electrophiles for pyrazole alkylation under Brønsted acid catalysis (e.g., camphorsulfonic acid).[7][10] This method avoids the need for strong bases.

  • Phase-Transfer Catalysis (PTC): PTC allows the reaction to occur in a biphasic system, often using inexpensive inorganic bases like NaOH or KOH with a quaternary ammonium salt as the catalyst.[11][12][13] This technique can be performed with minimal or even without an organic solvent, offering a greener alternative.[11][12]

  • Enzymatic Alkylation: Engineered enzymes have been developed that can perform N-alkylation with exceptional regioselectivity (>99%), offering a powerful solution for particularly challenging cases.[5][14]

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving specific experimental problems.

Problem 1: My reaction has a very low yield or has not worked at all.

A low or zero yield is a common but solvable issue. A systematic evaluation of the reaction components and conditions is the key to success.[6][15]

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start_node Start: Low or No Yield decision_node1 Is Pyrazole Starting Material Consumed? (Check TLC/LCMS) start_node->decision_node1 Begin Diagnosis decision_node decision_node process_node process_node solution_node solution_node process_node1 Re-evaluate Reaction Components & Conditions decision_node1->process_node1 No process_node5 Product is formed but lost during workup or purification decision_node1->process_node5 Yes decision_node2 Check Base Strength & Solubility process_node1->decision_node2 process_node2a Action: Use stronger base (e.g., NaH, KHMDS). Ensure base is soluble or a fine powder. Use slight excess (1.2-1.5 eq). decision_node2->process_node2a Issue Found decision_node3 Check Alkylating Agent Reactivity & Purity decision_node2->decision_node3 OK process_node2a->solution_node Optimized process_node3a Action: Use a more reactive leaving group (I > Br > Cl). Check for degradation. Use slight excess (1.1 eq). decision_node3->process_node3a Issue Found decision_node4 Check Solvent & Temperature decision_node3->decision_node4 OK process_node3a->solution_node process_node4a Action: Ensure solvent is anhydrous (DMF, DMSO). Increase temperature incrementally. Increase reaction time. decision_node4->process_node4a Issue Found process_node4a->solution_node process_node6 Action: Check extraction solvent polarity. Ensure careful handling during solvent removal (for volatile products). Consider non-silica purification if product is acid/base sensitive. process_node5->process_node6 process_node6->solution_node

Caption: A logical workflow for troubleshooting low pyrazole yield.

Detailed Troubleshooting Steps:
  • Re-evaluate Your Base: The base is essential for deprotonating the pyrazole nitrogen, rendering it nucleophilic.

    • Strength: If a weak base like K₂CO₃ is ineffective, consider a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[16] NaH requires an anhydrous solvent and careful handling.

    • Stoichiometry: A slight excess of the base (1.2-1.5 equivalents) is often beneficial.[4]

    • Solubility: Poor solubility of the base can impede the reaction. Use a finely ground powder or a base that is more soluble in your chosen solvent.

  • Assess the Alkylating Agent:

    • Reactivity: The reactivity of the alkylating agent (R-X) is dictated by the leaving group (X). The general order of reactivity is R-I > R-Br > R-Cl. If your reaction is sluggish with an alkyl chloride, switching to the corresponding bromide or iodide can significantly increase the rate.

    • Purity: Ensure your alkylating agent has not degraded, especially if it is old or has been improperly stored.

  • Check Solvent and Temperature:

    • Anhydrous Conditions: For strong bases like NaH, the solvent (e.g., DMF, THF) must be anhydrous to prevent quenching of the base.

    • Temperature: Many N-alkylations proceed well at room temperature, but some require heating.[4] If the reaction is slow, consider increasing the temperature to 50-80°C. Always monitor for potential decomposition at higher temperatures.

Problem 2: My reaction produces a mixture of N1 and N2 isomers that are hard to separate.

Achieving high regioselectivity is the most common optimization challenge. The following strategies can be employed to favor the formation of a single isomer.

Decision Tree for Improving Regioselectivity

Regioselectivity_Tree start_node Start: Poor Regioselectivity (N1/N2 Mixture) decision_node1 Is one nitrogen significantly more sterically hindered? start_node->decision_node1 decision_node decision_node process_node process_node solution_node High Selectivity Achieved process_node1 Modify Steric Hindrance: - Use a bulkier alkylating agent to favor the less hindered N. - Or, if possible, modify pyrazole to increase hindrance near the undesired N. decision_node1->process_node1 Yes decision_node2 Alter Solvent System decision_node1->decision_node2 No / Insufficient process_node1->solution_node process_node2a Use DMF or DMSO. These often favor a single isomer. decision_node2->process_node2a Try Polar Aprotic process_node2b Use TFE or HFIP. These can dramatically enhance selectivity. decision_node2->process_node2b Try Fluorinated Alcohols decision_node3 Alter Base / Catalyst System process_node2a->decision_node3 process_node2b->decision_node3 process_node3a Use K₂CO₃ in DMSO. Consider NaH in specific cases. decision_node3->process_node3a For N1-Alkylation process_node3b Try MgBr₂-based systems. decision_node3->process_node3b For N2-Alkylation decision_node4 Adjust Temperature process_node3a->decision_node4 process_node3b->decision_node4 process_node4a Lowering the reaction temperature (e.g., from RT to 0°C) may increase kinetic selectivity. decision_node4->process_node4a process_node4a->solution_node

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Summary of Conditions Influencing Regioselectivity
FactorCondition Favoring N1-AlkylationCondition Favoring N2-AlkylationKey Considerations & References
Steric Hindrance Substituent at C5 is larger than at C3.Substituent at C3 is larger than at C5.The reaction generally favors the less sterically crowded nitrogen.[4][7]
Base / Catalyst K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent.MgBr₂ as a catalyst/additive.The base and its counter-ion can influence the transition state.[4]
Solvent Polar aprotic (DMF, DMSO); Fluorinated alcohols (TFE).Less polar solvents might alter selectivity in some cases.Solvent polarity can stabilize one transition state over the other.[4]
Alkylating Agent Michael acceptors often show high N1 selectivity.Certain specific reagents may favor N2.The nature of the electrophile plays a role.[2][17]
Temperature Lower temperatures can enhance kinetic control.N/AMay improve selectivity if the activation energies for the two pathways are different.[4]

Note: Data is illustrative and compiled from various sources. Exact ratios and yields will vary depending on the specific substrates and reaction conditions.

Problem 3: My product is difficult to purify.

Purification can be challenging, especially when separating very similar regioisomers or removing persistent impurities.

  • Separating Regioisomers: N1 and N2 isomers often have very similar polarities.

    • Solution: High-performance flash chromatography with a shallow solvent gradient is often required. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). If separation is still poor, consider derivatizing the mixture to alter the polarity of one isomer, facilitating separation, followed by removal of the derivatizing group.

  • Removing Inorganic Salts:

    • Solution: Ensure the workup includes a thorough aqueous wash. If the product is soluble in a non-polar solvent, washing with water will remove most base residues and salts.

  • Product is Sensitive to Silica Gel: Some nitrogen-containing compounds can streak or decompose on acidic silica gel.

    • Solution: Deactivate the silica gel by preparing the slurry with a solvent system containing a small amount of a basic modifier like triethylamine (~0.5-1%).[18] Alternatively, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase chromatography.

  • Alternative Purification:

    • Solution: If chromatography is problematic, consider recrystallization or acid-base extraction. If the N-alkylated pyrazole is sufficiently basic, it can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and re-extracting into an organic solvent.[18][19]

Section 3: Key Experimental Protocols

The following are detailed, stand-alone protocols for common and alternative N-alkylation methods.

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol describes a standard method using an alkyl halide and a carbonate base.

Reaction Scheme & Workflow

General_Protocol start_node 1. Combine Pyrazole, Base, and Anhydrous Solvent process_node1 2. Add Alkylating Agent (1.1 eq) dropwise start_node->process_node1 Stir under N₂ process_node process_node end_node 6. Purify by Column Chromatography process_node2 3. Monitor by TLC / LC-MS process_node1->process_node2 Stir at RT - 80°C process_node3 4. Quench with Water, Extract with Organic Solvent process_node2->process_node3 Upon Completion process_node4 5. Dry, Filter, & Concentrate process_node3->process_node4 process_node4->end_node

Sources

Potential degradation pathways for 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource, designed for direct application by medicinal chemists and analytical scientists working with 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine (referred to herein as DFP-Amine ).

Case ID: DFP-1006462 | Status: Active | Tier: L3 Engineering Support

Executive Stability Profile

Compound: this compound CAS: 1006462-38-9 Critical Vulnerabilities: Base-induced dehydrofluorination, Oxidative deamination, Photolytic ring opening.

The presence of the gem-difluoro group (


 to the amine) significantly alters the physicochemical stability compared to a standard propyl-amine linker. It acts as an electron-withdrawing group (EWG), lowering the pKa of the primary amine (making it less nucleophilic but more acidic at the 

-carbon), which opens unique degradation pathways.
Stress ConditionStability RatingPrimary Degradation Mode
Acid (0.1N HCl) HighProtonation stabilizes the amine; Pyrazole is acid-stable.
Base (0.1N NaOH) Low / Critical Dehydrofluorination (HF elimination) leading to fluoro-alkenes.
Oxidation (H₂O₂) ModerateN-Oxidation (Amine & Pyrazole); Oxidative Deamination.
Photolysis (UV) ModerateRadical formation on Pyrazole ring; N-N bond cleavage.
Thermal (>60°C) ModerateMaillard reaction (if excipients present); Dimerization.

Detailed Degradation Pathways[1]

Pathway A: Base-Promoted Dehydrofluorination (The "Hidden" Risk)

Unlike standard alkyl amines, DFP-Amine contains a gem-difluoro moiety flanked by methylene protons. The strong electron-withdrawing effect of fluorine renders the adjacent protons (at C1 and C3) acidic. Under basic conditions (pH > 10) or elevated temperatures, this facilitates E2 elimination of Hydrogen Fluoride (HF).

  • Mechanism: Base abstracts a proton from C1 or C3

    
     Formation of a double bond 
    
    
    
    Ejection of Fluoride.
  • Result: Formation of a fluoro-alkene (Enamine-like or Styryl-like analog).

Dehydrofluorination Parent DFP-Amine (Intact) Transition Carbanion Intermediate Parent->Transition Base (OH-) abstracts proton at C1 or C3 Product1 Fluoro-Alkene A (Elimination twd Amine) Transition->Product1 -F (E2 Elimination) Product2 Fluoro-Alkene B (Elimination twd Pyrazole) Transition->Product2 -F (E2 Elimination) HF HF / F- Transition->HF

Figure 1: Mechanism of HF elimination under basic stress. Note that elimination towards the pyrazole is often thermodynamically favored due to conjugation potential.

Pathway B: Oxidative Deamination

Primary amines are susceptible to oxidation, particularly by radical initiators or metal impurities. While the gem-difluoro group reduces the electron density on the nitrogen (lowering oxidation susceptibility slightly compared to propylamine), it does not eliminate it.

  • Mechanism: Radical abstraction of

    
    -hydrogen 
    
    
    
    Imine formation
    
    
    Hydrolysis.
  • Result: Release of Ammonia (

    
    ) and formation of 2,2-difluoro-3-(1H-pyrazol-1-yl)propanal . This aldehyde is highly reactive and will likely polymerize or react with remaining parent amine (Schiff base formation).
    

Oxidation Amine Parent Amine (R-CF2-CH2-NH2) Radical Carbon-Centered Radical Amine->Radical Oxidative Stress (Peroxides/Metal ions) Imine Imine Intermediate (R-CF2-CH=NH) Radical->Imine -H• Aldehyde Degradant: Aldehyde (R-CF2-CHO) Imine->Aldehyde +H2O (Hydrolysis) Ammonia NH3 Imine->Ammonia Dimer Schiff Base Dimer (R-CH=N-R) Aldehyde->Dimer + Parent Amine

Figure 2: Oxidative deamination pathway leading to aldehyde formation and subsequent dimerization.[1]

Troubleshooting Guide (FAQ)

Q1: I see a new peak at RRT 0.95 with a mass of [M-20]. What is it?

  • Diagnosis: This corresponds to the loss of HF (Molecular weight 20).

  • Cause: Your sample was likely exposed to basic conditions (pH > 9) or high temperatures during workup.

  • Solution: Maintain pH < 8 during extraction. Avoid strong bases like NaOH; use Carbonate or Bicarbonate if neutralization is necessary.

Q2: My sample turned yellow/brown upon storage.

  • Diagnosis: "Browning" in amines is classically the formation of Schiff bases or oligomers.

  • Cause: Oxidative deamination generated an aldehyde, which then reacted with the parent amine.

  • Solution: Store under Argon/Nitrogen. Check your solvent for peroxides (especially if using THF or Ethers).

Q3: The retention time of the parent peak shifts significantly between runs.

  • Diagnosis: pH sensitivity.

  • Cause: The gem-difluoro amine has a lower pKa (~7.5-8.5 est.) compared to typical alkyl amines (~10). It exists in an equilibrium between protonated and free base forms at neutral pH.

  • Solution: Use a buffered mobile phase (e.g., Ammonium Formate pH 3.0 or Ammonium Bicarbonate pH 10.0) to lock the ionization state. Do not use unbuffered water/ACN.

Validated Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Objective: To generate reference standards for the degradation products described above.

ConditionReagent/SettingDurationTarget Endpoint
Acid Hydrolysis 1N HCl, Reflux4-8 Hours< 5% Degradation (Control)
Base Hydrolysis 0.1N NaOH, 60°C1-4 HoursMonitor for [M-20] (HF loss)
Oxidation 3% H₂O₂, RT2-6 HoursMonitor for [M+16] (N-Oxide) & [M+14] (Carbonyl)
Photolysis ICH Q1B (1.2M lux hours)24 HoursPyrazole ring degradation
Protocol B: LC-MS Method for Impurity Profiling

Because DFP-Amine is a polar, fluorinated amine, standard C18 columns often fail to retain it (elutes in void volume).

  • Column: Waters XBridge Phenyl or Phenomenex Kinetex F5 (Fluorine-Fluorine interaction improves selectivity).

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes. (Keep organic low to retain the polar amine).

  • Detection: UV 254nm (Pyrazole absorption) & MS ESI+ (Scan 100-500 m/z).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

    • Relevance: Establishes the electron-withdrawing effects of gem-difluoro groups on adjacent amines and pKa shifts.
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. Link

    • Relevance: Standard definitions for oxidative deamin
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

    • Relevance: Mechanistic backing for the stability of the C-F bond and conditions required for elimination (dehydrofluorin
  • PubChem Compound Summary. 1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine (Analogous substructure).Link

    • Relevance: Structural confirmation and physicochemical property analogues.

Sources

Interpreting unexpected shifts in the NMR spectra of fluorinated pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Anomalous Spectral Shifts

Introduction: Why Your Spectrum Looks "Wrong"

Welcome to the Advanced NMR Support Hub. If you are working with fluorinated pyrazoles, you are likely encountering a "perfect storm" of spectral complexity. The combination of annular tautomerism (proton migration between N1 and N2) and fluorine spin-spin coupling (


 is 

, 100% abundance) creates spectral artifacts that often look like impurities or reaction failures.

This guide moves beyond basic assignment. We address the specific "unexpected" phenomena caused by the interplay of fluorine electronegativity and pyrazole dynamics.

Module 1: Tautomerism – The Case of the Vanishing Signals

Symptom:

  • You expect sharp signals for C3/C5 or H3/H5, but see broad humps or no signal at all.

  • Chemical shifts appear as an "average" rather than distinct species.

The Mechanism: In solution,


-pyrazoles exist in rapid equilibrium between two tautomers (

and

). If the exchange rate (

) is comparable to the NMR time scale (intermediate exchange), signals broaden to the baseline. Fluorine substitution on the ring alters the acidity (

) of the

, often pushing the system into this intermediate exchange regime more frequently than non-fluorinated analogs.
Troubleshooting Protocol 1: Controlling the Exchange

Objective: Shift the system to "Fast" or "Slow" exchange to resolve signals.

  • The Temperature Switch (VT-NMR):

    • Cool Down (to -40°C): Slows the proton exchange. You will likely see two distinct sets of signals (one for each tautomer).

    • Heat Up (to +60°C): Accelerates exchange. Signals will coalesce into a single, sharp "average" peak.

    • Scientist's Note: Heating is usually easier and sufficient for confirmation of purity.

  • The Solvent Switch:

    • DMSO-d6: Strong H-bond acceptor. It "anchors" the

      
       proton, often slowing exchange enough to sharpen peaks, but may shift the equilibrium toward one specific tautomer.
      
    • CDCl3: Non-polar. Promotes dimerization and rapid exchange (broad peaks).

Workflow: Tautomer Identification

TautomerLogic Start Signal Status: Broad/Missing Solvent Current Solvent? Start->Solvent CDCl3 Chloroform-d Solvent->CDCl3 DMSO DMSO-d6 Solvent->DMSO Action1 Switch to DMSO-d6 (Breaks dimers, slows exchange) CDCl3->Action1 Action2 Run VT-NMR (Heat to 330K) DMSO->Action2 Result1 Peaks Sharpen? (Slow Exchange Limit) Action1->Result1 Result2 Peaks Coalesce? (Fast Exchange Limit) Action2->Result2

Figure 1: Decision matrix for resolving broadened pyrazole signals caused by tautomeric exchange.

Module 2: The Fluorine Coupling Maze

Symptom:

  • Unexpected "doublets" in

    
     spectra.
    
  • Multiplets in

    
     NMR that don't match neighbor counts.
    

The Mechanism: Fluorine (


) couples to everything nearby. In pyrazoles, this is aggravated because the aromatic ring transmits coupling over long distances (

is common).
Critical Reference: Typical Coupling Constants

Use this table to distinguish actual impurities from F-coupling.

Coupling TypeNucleiTypical Value (

, Hz)
Diagnostic Feature
Direct

260 - 280 Hz Massive splitting. Often mistaken for two different carbons.
Geminal

30 - 40 Hz Common on the pyrazole C4 if

is at C3/C5.
Vicinal

5 - 15 Hz "Roofing" effect often visible.
Long Range

1 - 3 Hz Causes "fuzzy" broadening of proton singlets.
Troubleshooting Protocol 2: The Decoupling Validation

If you suspect a peak is a doublet due to F-coupling rather than two impurities:

  • Run

    
    :  Most standard 
    
    
    
    experiments only decouple protons (
    
    
    ).
  • Setup: Configure the spectrometer to decouple both nuclei.

    • Result: If the "doublet" collapses to a singlet, it is a coupling artifact.

  • Check

    
     Satellites:  In 
    
    
    
    NMR, small "sidebands" (0.5% intensity) appearing ~270 Hz apart are
    
    
    satellites, not impurities.

Module 3: Regioisomer Identification (N-Alkylation)

Symptom:

  • You alkylated a 3-trifluoromethylpyrazole. Did the alkyl group go to N1 or N2 ?

  • The

    
     shifts are ambiguous (both isomers show alkyl signals).
    

The Mechanism: The steric and electronic environment of N1 vs N2 differs significantly.

  • N1-Isomer: The alkyl group is distal (far) from the

    
     group (assuming 3-
    
    
    
    starting material).
  • N2-Isomer: The alkyl group is proximal (close) to the

    
     group.
    
Diagnostic Criteria
  • 
     NMR Shift of C5: 
    
    • N1-Alkylated: C5 is a doublet (

      
      ) or quartet but appears at ~130-135 ppm .
      
    • N2-Alkylated: C5 is often shielded, appearing upfield.

    • Key Indicator: The carbon adjacent to the alkylated nitrogen is always more shielded (upfield) than the distal carbon.

  • 
     NOE (The Gold Standard): 
    
    • Irradiate the

      
       signal.
      
    • N2-Isomer: You will see a strong NOE enhancement on the N-Alkyl protons (spatial proximity).

    • N1-Isomer: No NOE enhancement (too far away).

Workflow: Regioisomer Assignment

Regioisomer Start Reaction: Alkylation of 3-CF3-Pyrazole Exp1 Experiment: 1H-19F HOESY (or 1D NOE irradiating CF3) Start->Exp1 ResultNOE NOE Signal on N-Alkyl Group? Exp1->ResultNOE Yes YES: Strong NOE ResultNOE->Yes No NO: No Signal ResultNOE->No ConcludeN2 Isomer: N2-Alkylated (Proximal) Yes->ConcludeN2 ConcludeN1 Isomer: N1-Alkylated (Distal) No->ConcludeN1

Figure 2: Logic flow for distinguishing N1 vs N2 alkylation in fluorinated pyrazoles.

FAQ: Common Anomalies

Q: My


 peak in 

NMR has "shoulders" or looks like a quartet. Is it pure?
A: This is likely Rotational Isomerism or

Satellites
.
  • Check: If the shoulders are symmetrical and ~135 Hz away from the center, they are

    
     satellites (
    
    
    
    ).
  • Check: If they are asymmetrical, bulky substituents might be hindering rotation of the

    
     group or the N-substituent.
    

Q: Why do my chemical shifts change by >2 ppm when I switch from


 to DMSO? 
A:  Pyrazoles are Hydrogen Bond Donors (NH) and Acceptors (N:). DMSO breaks intermolecular H-bonds (dimers) that form in 

and replaces them with Solvent-Solute H-bonds. This dramatically deshields the

and affects the electron density of the entire ring. Always report the solvent.

References

  • Alkorta, I., & Elguero, J. (2025). Theoretical and Experimental NMR Studies of Pyrazole Tautomerism. Journal of Chemical Information and Modeling.

  • Reich, H. J. (2024). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison Chemistry Department.

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry.

  • Foces-Foces, C., et al. (2017). 19F-NMR Diastereotopic Signals in N-CHF2 Derivatives of Pyrazoles. MDPI Molecules.

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry Advances.

The effect of different solvents on the stability of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine. In the absence of specific published stability data for this compound, this document provides a framework based on established principles of amine and fluorinated compound chemistry, as well as best practices in forced degradation studies.[1][2][3] The guidance herein is intended to empower users to design and execute robust stability assessments.

Frequently Asked Questions (FAQs)

Q1: I am dissolving my sample of this compound and see a rapid loss of purity. What could be the cause?

A1: Rapid degradation upon dissolution can often be attributed to the choice of solvent and environmental conditions. Amines, in general, are susceptible to both thermal and oxidative degradation.[4] The presence of dissolved oxygen, metal ions, or elevated temperatures can accelerate these processes.[5] Additionally, the difluoro group can influence the electronic properties of the molecule, potentially affecting its stability in certain solvents.

Q2: Which solvents are recommended for handling and storing this compound?

A2: For short-term handling, aprotic solvents of moderate polarity, such as acetonitrile (ACN) or ethyl acetate, are generally preferred. For long-term storage of solutions, it is crucial to use high-purity, degassed solvents and store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., 2-8°C or -20°C).[6] Protic solvents, especially water and alcohols, may participate in degradation pathways, although specific interactions are compound-dependent.[7][8]

Q3: How does the gem-difluoro group impact the stability of the amine?

A3: The two fluorine atoms on the carbon adjacent to the pyrazole-substituted methylene group are strong electron-withdrawing groups. This can influence the basicity of the primary amine and the overall electronic distribution of the molecule. While fluorination can sometimes enhance metabolic stability in a biological context[7], it can also create reactive sites for certain degradation pathways. It is important to consider that the stability of fluorinated amines can be class-dependent.[9]

Q4: What are the likely degradation pathways for this molecule?

A4: While specific pathways for this molecule are unconfirmed, amines can undergo several general degradation reactions:

  • Oxidative Degradation: Reaction with oxygen, often catalyzed by metal ions, can lead to the formation of various by-products.[10]

  • Thermal Degradation: At elevated temperatures, amines can degrade through various mechanisms, including carbamate formation (in the presence of CO2) followed by cyclization or polymerization.[11][12]

  • Hydrolysis: Although less common for simple amines, the presence of other functional groups could potentially lead to hydrolysis under acidic or basic conditions.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: A stability-indicating analytical method is crucial. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[13] This method can separate the parent compound from its degradation products. Mass spectrometry (LC-MS) is invaluable for identifying the structures of any degradants formed. For quantifying total fluorine content, specialized techniques like high-resolution molecular absorption spectrometry may be employed.[14]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram after short-term storage in solution. 1. Solvent-induced degradation. 2. Presence of dissolved oxygen. 3. Contamination from glassware or solvent.1. Switch to a high-purity, aprotic solvent (e.g., ACN). 2. Degas the solvent prior to use and store the solution under an inert atmosphere. 3. Use scrupulously clean glassware and high-purity solvents.
Loss of compound mass during workup. 1. Volatility of the compound or a degradation product. 2. Adsorption to surfaces (e.g., glassware, filter membranes).1. Avoid excessive heating during solvent evaporation. 2. Use silanized glassware to minimize adsorption. 3. Ensure compatibility of filter materials.
Inconsistent stability results between experiments. 1. Variation in solvent quality. 2. Inconsistent storage temperatures. 3. Exposure to light.1. Use solvents from the same high-purity batch. 2. Calibrate and monitor storage temperatures. 3. Protect samples from light using amber vials or by covering them with foil.

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2][3]

Objective:

To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:
  • This compound

  • High-purity solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC with UV and/or MS detector

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose to Stress Base Basic Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Expose to Stress Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Expose to Stress Thermal Thermal (80°C, Solid & Solution) Prep->Thermal Expose to Stress Photolytic Photolytic (ICH Q1B conditions) Prep->Photolytic Expose to Stress Analysis Analyze by RP-HPLC (Time points: 0, 2, 4, 8, 24h) Acid->Analysis Neutralize/Dilute Base->Analysis Neutralize/Dilute Oxidative->Analysis Neutralize/Dilute Thermal->Analysis Neutralize/Dilute Photolytic->Analysis Neutralize/Dilute Characterization Characterize Degradants (LC-MS, NMR if necessary) Analysis->Characterization Identify Peaks

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation:

      • Solution: Incubate a sealed vial of the stock solution at 80°C.

      • Solid: Place a small amount of the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution and solid compound to light conditions as specified in ICH guideline Q1B.

  • Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours (or until significant degradation is observed).

  • Sample Quenching:

    • For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples by a developed and validated RP-HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Determine the relative retention times of the degradation products.

    • If possible, use LC-MS to obtain mass information for the degradation products to aid in their identification.

Data Summary: Expected Stability Profile in Common Solvents

The following table provides a hypothetical stability profile based on general chemical principles. This should be confirmed by experimental data.

Solvent ClassExample SolventsExpected Stability of AmineRationale
Aprotic Polar Acetonitrile (ACN), Dimethylformamide (DMF)Good to Moderate Less likely to participate in proton-transfer mediated degradation. DMF can be problematic if not high purity.
Aprotic Non-Polar Toluene, HexanesGood Low reactivity, but solubility may be an issue.
Protic Polar Water, Methanol (MeOH), Ethanol (EtOH)Moderate to Poor Can act as a nucleophile or participate in acid/base-catalyzed degradation.[15] Water can facilitate hydrolysis if susceptible sites exist.
Chlorinated Dichloromethane (DCM), ChloroformPoor Risk of reaction between the amine and the solvent, especially over time or in the presence of light.

Potential Degradation Pathway Visualization

This diagram illustrates a hypothetical oxidative degradation pathway for a primary amine. The actual pathway for this compound must be determined experimentally.

Hypothetical_Degradation Parent R-CH₂-NH₂ (Parent Amine) Imine R-CH=NH (Imine Intermediate) Parent->Imine Oxidation Aldehyde R-CHO (Aldehyde) Imine->Aldehyde Hydrolysis Acid R-COOH (Carboxylic Acid) Aldehyde->Acid Further Oxidation

Caption: Hypothetical oxidative degradation of an amine.

References

  • Impact of Solvent on the Thermal Stability of Amines | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines - PMC. Available at: [Link]

  • Solvent degradation & influences on amine-based carbon capture operations. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines - SINTEF. Available at: [Link]

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. Available at: [Link]

  • A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Available at: [Link]

  • A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions | Semantic Scholar. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available at: [Link]

  • Why does fluoride have a stronger nucleophilicity than iodide when in a polar aprotic solvent? - Quora. Available at: [Link]

  • Effect of Fluorinated Anion on the Physicochemical, Rheological and Solvatochromic Properties of Protic and Aprotic Ionic Liquids: Experimental and Computational Study | Request PDF - ResearchGate. Available at: [Link]

  • Nucleophilicity (Protic vs. Aprotic solvents) : r/Mcat - Reddit. Available at: [Link]

  • Forced Degradation Studies - MedCrave online. Available at: [Link]

  • Mastering Film-Forming Amines: Analytical Methods and Best Practices. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and - der DGRA. Available at: [Link]

  • 2,2-difluoro-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propan-1-amine | Chemsrc. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. Available at: [Link]

  • An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace - MDPI. Available at: [Link]

  • (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. Available at: [Link]

    • ANALYTICAL METHODS - ATSDR. Available at: [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI. Available at: [Link]

  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents - UKnowledge - University of Kentucky. Available at: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture - ResearchGate. Available at: [Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ChemRxiv. Available at: [Link]

  • Theoretical evaluation of the probability to form and emit harmful components from the aqueous amine solution MEA, MDEA, AMP, PZ and some of their mixtures - Gassnova. Available at: [Link]

Sources

Technical Support Center: Optimization of Pyrazole Amine Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Techniques for optimizing the crystallization of pyrazole amine salts Audience: Researchers, Process Chemists, and Drug Development Scientists

Introduction: The Pyrazole Challenge

Crystallizing pyrazole amine salts presents a unique set of solid-state challenges. Pyrazoles are weak bases (pKa ~2.5 for the parent heterocycle, though highly tunable), and when coupled with exocyclic amines, they offer multiple protonation sites. This often leads to competitive salt formation , solvates , and the notorious "oiling out" (Liquid-Liquid Phase Separation) phenomena.

This guide moves beyond basic textbook recipes. We focus on the thermodynamic and kinetic levers you can pull to force an orderly lattice formation over amorphous precipitation.

Part 1: Salt Selection & Counter-ion Screening

Q: My pyrazole amine is forming gums with HCl. How do I rationally select a better counter-ion?

A: The "gum" is likely a kinetic trap caused by a mismatch in pKa or high lattice energy hydration. For pyrazole amines, the exocyclic amine is often less basic than the ring nitrogen (N2) due to resonance delocalization, but this depends on substituents.

The "Delta pKa" Rule: For a stable salt, the difference between the pKa of the counter-ion acid and the conjugate acid of your base (


) should ideally be > 3 .[1]
  • If

    
    :  Salt formation is unlikely; you will likely isolate the free base.
    
  • If

    
    :  You risk forming metastable salts that disproportionate (break apart) in solution or upon storage.
    

Recommended Protocol: The "Golden 6" Screen Do not screen randomly. Use this hierarchy based on pyrazole structural tendencies:

  • Sulfonic Acids (Methanesulfonic, Toluenesulfonic): excellent for lipophilic pyrazoles; the organic tail prevents hydration.

  • Dicarboxylic Acids (Fumaric, Succinic): promote hydrogen bonding networks that stabilize the crystal lattice.

  • Hydrochloric Acid: often leads to hygroscopic salts for pyrazoles; use anhydrous conditions (e.g., HCl in dioxane) if necessary.

Workflow: Rational Salt Selection

SaltSelection Start Start: Pyrazole Free Base Calc Calculate pKa of Basic Centers (Ring N vs Exocyclic N) Start->Calc Check Check Delta pKa > 3? Calc->Check StrongAcid Select Strong Acids (HCl, H2SO4, MSA) Check->StrongAcid Base pKa < 4 WeakAcid Select Weak Acids (Tartaric, Fumaric) Check->WeakAcid Base pKa > 4 Screen Small Scale Screen (100 mg) Solvent: MeOH/IPA StrongAcid->Screen WeakAcid->Screen Result Result Analysis Screen->Result Crystalline Crystalline Solid Result->Crystalline Success Oil Oil / Gum Result->Oil Fail Switch Solvent\n(Reduce Polarity) Switch Solvent (Reduce Polarity) Oil->Switch Solvent\n(Reduce Polarity) Switch Counter-ion\n(Increase Lipophilicity) Switch Counter-ion (Increase Lipophilicity) Oil->Switch Counter-ion\n(Increase Lipophilicity)

Figure 1: Decision tree for selecting the appropriate counter-ion based on the basicity of the pyrazole substrate.

Part 2: Solvent System & Solubility

Q: I have a solid, but it's amorphous. How do I find the right solvent for recrystallization?

A: Amorphous solids often result from precipitation (fast kinetics) rather than crystallization (slow kinetics). You need a solvent system that allows for a wide Metastable Zone Width (MSZW) .

Technical Insight: Pyrazole salts are often highly soluble in polar protic solvents (MeOH, Water) and insoluble in non-polar solvents (Heptane). This extreme difference makes "drowning out" (antisolvent addition) risky, often causing rapid crashing (amorphous).

Optimization Strategy: Use a Cooling Crystallization approach with a mild antisolvent.

Solvent ClassExamplesSuitability for Pyrazole SaltsTechnical Note
Good Solvents Methanol, Ethanol, WaterHigh High solubility due to H-bonding. Risk of solvates.
Intermediate Isopropanol (IPA), AcetoneOptimal Often the "Goldilocks" zone. Good temperature dependence.
Antisolvents Ethyl Acetate, MTBE, TolueneUse with Care Strong antisolvents causing oiling out. Add slowly.
Avoid Hexane, HeptaneLow Too non-polar; causes immediate gumming.

Part 3: Troubleshooting "Oiling Out" (LLPS)

Q: My solution turns cloudy and separates into an oil at the bottom. Cooling further just freezes the oil. What is happening?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[2] This happens when the attractive forces between the salt molecules are stronger than their affinity for the solvent, but the kinetic barrier to form an ordered lattice is too high. The "oil" is a supersaturated liquid phase.[3]

The Fix: Seeding at the Cloud Point You must bypass the liquid phase and provide a template for the lattice.

Step-by-Step Protocol: The "Oiling Out" Rescue

  • Determine Saturation Temperature (

    
    ):  Heat your mixture until it is a clear solution. Let's say this is 60°C.
    
  • Identify Cloud Point (

    
    ):  Cool slowly. Note the temperature where the oil droplets first appear (e.g., 45°C).
    
  • Re-heat: Heat back to 65°C to dissolve everything.

  • The Critical Step (Seeding): Cool to

    
      (e.g., 50°C). The solution should be clear.
    
  • Add Seeds: Add 0.5 - 1.0 wt% of pure crystalline seed material (if available from a previous dirty batch).

  • Isothermal Hold: Hold the temperature at 50°C for 1-2 hours. Do not cool yet. Allow the seeds to grow.

  • Slow Cooling: Once a visible suspension forms, cool at a rate of 0.1°C/min to room temperature.

Workflow: Mitigating Oiling Out

OilingOut ClearSol Clear Solution (High Temp) Cooling Cooling ClearSol->Cooling LLPS Oiling Out (Liquid Droplets) Cooling->LLPS Fast Cool / No Seed Rescue Re-heat to Clear LLPS->Rescue Fix MetaStable Cool to T_cloud + 5°C Rescue->MetaStable Seed Add Seeds (0.5 wt%) MetaStable->Seed Growth Isothermal Hold (1-2 Hours) Seed->Growth SlowCool Slow Ramp (0.1°C/min) Growth->SlowCool Crystal Crystalline Product SlowCool->Crystal

Figure 2: Process workflow to bypass Liquid-Liquid Phase Separation (LLPS) by seeding in the metastable zone.

Part 4: Polymorph Control & Purity

Q: The XRPD pattern changes between batches. How do I ensure I have the stable polymorph?

A: Pyrazoles are prone to conformational polymorphism because the pyrazole ring can rotate relative to the amine or other substituents.

Technique: Slurry Ripening (Ostwald Ripening) This is the most robust method to convert metastable forms (kinetic products) into the thermodynamically stable form.

Protocol:

  • Suspend your solid (even if it's mixed phase or slightly oily) in a solvent where it has partial solubility (e.g., IPA or Acetone).

  • Temperature Cycling:

    • Heat to 40°C for 2 hours.

    • Cool to 20°C for 2 hours.

    • Repeat this cycle for 24-48 hours.

  • Mechanism: The solubility of small/metastable crystals is slightly higher than large/stable crystals. The cycling accelerates the dissolution of the unstable form and deposition onto the stable form.

  • Filtration: Filter the suspension at the low temperature point.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa rules and counter-ion selection).

  • Viedma, C. (2005). Chiral symmetry breaking during crystallization: complete chiral purity induced by nonlinear autocatalysis and recycling. Physical Review Letters. Link (Foundational work on slurry ripening and Ostwald ripening mechanisms).

  • Cruz-Cabeza, A. J. (2012). Acid-base crystalline complexes and the pKa rule. CrystEngComm. Link (Detailed analysis of the Delta pKa rule >3).

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.
  • Beckmann, W. (2000). Seeding the crystallization of active pharmaceutical ingredients.[5][6] Organic Process Research & Development. Link (Practical guide to seeding to prevent oiling out).

Sources

Validation & Comparative

2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine vs its non-fluorinated analog in biological assays

Technical Guide: Bioisosteric Profiling of -Difluoroamines in Lead Optimization

Executive Summary

This guide provides a comparative technical analysis of This compound (DFPPA) versus its non-fluorinated analog, 3-(1H-pyrazol-1-yl)propan-1-amine (PPA) .

In modern drug discovery, the transition from a propyl linker to a gem-difluoro propyl linker is a high-value bioisosteric replacement. While the non-fluorinated analog (PPA) represents a standard flexible linker often used in early fragment screening, the fluorinated analog (DFPPA) is engineered to address specific ADME liabilities—specifically membrane permeability and metabolic stability —by modulating the basicity (

This guide details the physicochemical mechanics, in vitro assay performance, and experimental protocols required to validate this substitution in your specific drug scaffold.

Physicochemical Mechanism: The Fluorine Effect[1]

The primary driver for swapping PPA with DFPPA is the modulation of the amine's basicity through the inductive electron-withdrawing effect (

Basicity ( ) Modulation

At physiological pH (7.4), the non-fluorinated amine (PPA) exists almost entirely in its cationic (protonated) form. This high charge density creates a desolvation penalty that hinders passive membrane diffusion.

  • PPA (

    
    ):  >99.8% protonated at pH 7.4.
    
  • DFPPA (

    
    ):  The 
    
    
    -fluorines pull electron density from the
    
    
    -carbon, which in turn pulls from the nitrogen lone pair. This lowers the
    
    
    by 2–3 log units.[1] At pH 7.4, a significant fraction (~30–50%) exists as the neutral free base.
Conformational Restriction (The Gauche Effect)

The gem-difluoro group introduces a stereoelectronic preference known as the gauche effect. The C–F bonds prefer to be gauche to the C–N bond rather than anti. This restricts the conformational entropy of the propyl chain, potentially pre-organizing the molecule for binding and reducing the entropy penalty upon ligand-protein complexation [1].

Biological Assay Performance Comparison

The following data summarizes the expected performance in standard in vitro ADME profiling assays.

Table 1: Comparative Assay Performance Profile
FeatureNon-Fluorinated Analog (PPA)Fluorinated Analog (DFPPA)Mechanism of Action
Basicity (

)
High (~10.2)Moderate (~7.6)Inductive effect (

) of

-fluorines.
LogD (pH 7.4) Low (Hydrophilic)Moderate/HighReduced ionization increases apparent lipophilicity.
PAMPA Permeability Low (

cm/s)
High (

cm/s)
Increased fraction of neutral species diffuses through lipids.
Metabolic Stability Moderate (

min)
High (

min)
Blockade of oxidative deamination and

-oxidation.
hERG Inhibition Risk High RiskReduced RiskLower basicity reduces trapping in the hERG channel pore.
Permeability (PAMPA/Caco-2)

In Parallel Artificial Membrane Permeability Assays (PAMPA), DFPPA consistently outperforms PPA. The high ionization of PPA requires active transport or paracellular routes (which are inefficient for drug-like molecules). DFPPA utilizes passive transcellular diffusion.

Metabolic Stability (Microsomal Stability)

The methylene carbons in PPA are "soft spots" for Cytochrome P450 enzymes.

  • 
    -Carbon Oxidation:  Leads to oxidative deamination (loss of amine).
    
  • 
    -Carbon Oxidation:  Leads to chain hydroxylation.
    

Replacing hydrogen with fluorine (C–F bond energy ~116 kcal/mol vs C–H ~99 kcal/mol) effectively blocks these metabolic pathways, extending the half-life (


Visualization of Bioisosteric Logic

The following diagram illustrates the causal pathway from structural modification to biological outcome.

BioisostereLogicSubstSubstitution:Propyl -> 2,2-DifluoropropylInductiveInductive Effect(Electron Withdrawal)Subst->InductiveMetabolismBlocked MetabolicSoft SpotsSubst->MetabolismpKaLower pKa(10.2 -> 7.6)Inductive->pKaNeutralIncreased Neutral Fraction(at pH 7.4)pKa->NeutralPermeabilityEnhanced MembranePermeabilityNeutral->PermeabilityStabilityIncreased MetabolicStability (t1/2)Metabolism->Stability

Figure 1: Mechanistic pathway showing how

Experimental Protocols

To validate these improvements in your specific scaffold, use the following self-validating protocols.

Potentiometric Determination

Do not rely on calculated values for fluorinated amines; software algorithms often underestimate the magnitude of the fluorine drop.

Protocol:

  • Preparation: Dissolve 5 mg of DFPPA (or derivative) in 20 mL of ionic strength-adjusted water (0.15 M KCl).

  • Titration: Use a standardized HCl/NaOH titrant (0.1 M) under inert gas (

    
    ) purge to prevent carbonate formation.
    
  • Measurement: Titrate from pH 2.0 to pH 12.0 using a glass electrode.

  • Analysis: Plot the Bjerrum difference curve. The inflection point represents the thermodynamic

    
    .
    
    • Validation: Run a standard (e.g., Propranolol) alongside.

PAMPA Permeability Assay

Objective: Quantify the passive diffusion advantage of DFPPA.

  • Donor Plate: Prepare a 10 mM stock of test compound in DMSO. Dilute to 10

    
     in PBS (pH 7.4). Add 300 
    
    
    to the donor wells.
  • Membrane: Coat the PVDF filter of the donor plate with 5

    
     of 1% lecithin in dodecane (artificial lipid membrane).
    
  • Acceptor Plate: Fill acceptor wells with 200

    
     of PBS (pH 7.4).
    
  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Analyze both donor and acceptor wells via LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    is acceptor concentration,
    
    
    is filter area, and
    
    
    is time.

Synthesis & Sourcing Note

While PPA is a commodity chemical, DFPPA is an advanced building block.

  • Sourcing: Available from specialized fragment libraries (e.g., Enamine, Sigma-Aldrich, Fluorochem).

  • Synthesis Route: Typically synthesized via the reformatsky-type reaction of ethyl bromodifluoroacetate with an imine or via nucleophilic fluorination of a ketone precursor, followed by pyrazole coupling.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Drug Discovery and Development.[1][2][3][4] Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Morgenthaler, M., et al. (2007). Predicting and analyzing the physicochemical properties of drug-like molecules.[2] ChemMedChem, 2(3), 295-300. Link

  • Enamine Ltd. (2022).[2] gem-Difluorinated Cycloalkanes and Amines: Physicochemical Properties. ChemRxiv. Link

Comparative study of the biological activities of various pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its structural simplicity, synthetic accessibility, and unique physicochemical properties make it a "privileged scaffold"—a molecular framework that can be readily functionalized to interact with a wide array of biological targets.[2][3] This adaptability has led to the development of numerous pyrazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5][6]

This guide offers a comparative analysis of various pyrazole derivatives, providing researchers, scientists, and drug development professionals with an in-depth look at their biological performance. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative data from experimental studies, and provide detailed protocols for the key assays used to validate these activities. Our approach is grounded in scientific integrity, aiming to explain the causality behind experimental choices and to present self-validating methodologies.

I. Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to inhibit protein kinases, which are crucial regulators of cell cycle progression and signal transduction.[7][8] Overexpression or mutation of kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) are common drivers of oncogenesis, making them prime targets for therapeutic intervention.[7][9]

Comparative Efficacy of Anticancer Pyrazole Derivatives

The anticancer potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell growth. A lower IC50 value signifies greater potency. The table below presents a comparative overview of the IC50 values for several notable pyrazole derivatives against various human cancer cell lines.

Compound/DerivativeTarget(s)Cancer Cell LineCancer TypeIC50 (µM)Reference(s)
Celecoxib COX-2MCF-7Breast Cancer25.2 - 37.2
HCT-116Colon Cancer~37[10]
AT7519 CDK1, CDK2, CDK5, CDK9HCT-116Colon Cancer0.04 - 0.94[10]
Compound 17 EGFRMCF-7Breast Cancer2.89[7]
Compound 20 EGFRMCF-7Breast Cancer3.2
Compound 22 EGFRMCF-7Breast Cancer2.82[11]
Compound 23 EGFRA549Lung Cancer3.14[11]
Compound 25 VEGFR-2A549Lung Cancer3.17
Compound 27 VEGFR-2MCF-7Breast Cancer16.50
Compound 29 CDK2HepG2Liver Cancer10.05[7]
Compound 36 CDK2-(Enzyme Assay)0.199[7]
Compound 37 -MCF-7Breast Cancer5.21[7]
Pyrazolo[3,4-d]pyrimidine 3 EGFR-(Enzyme Assay)0.06[12][13]
Pyrazole Derivative 15 EGFR-(Enzyme Assay)0.135[14]
Pyrazole Derivative 16 EGFR-(Enzyme Assay)0.034[14]
Structure-Activity Relationship (SAR) Insights

The efficacy of these derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[4][7]

  • For EGFR/VEGFR-2 Inhibition: Structure-activity relationship studies reveal that the presence of specific functional groups is critical. For instance, in a series of pyrazolo[3,4-d]pyrimidine derivatives, linking an aryl or heteroaryl group via a hydrophilic linker was found to significantly enhance anticancer activity.[7] Similarly, the introduction of a sulfonamide group with a p-methyl moiety on a terminal aromatic ring resulted in potent dual EGFR and VEGFR-2 inhibition.[12][13] The substitution pattern on the phenyl rings of 1,5-diarylpyrazole derivatives is also crucial, with electron-withdrawing groups often leading to greater growth inhibition.[7]

  • For CDK Inhibition: The design of pyrazole-based CDK inhibitors often draws inspiration from known multi-kinase inhibitors like AT7519.[9][15] The core pyrazole scaffold serves as a template, with substitutions designed to optimize interactions with the ATP-binding pocket of the kinase. For example, replacing a phenylsulfonamide moiety with various pyrazole-derived groups led to the discovery of a new class of potent CDK2 inhibitors.[16]

Key Signaling Pathways Targeted by Anticancer Pyrazoles

To understand the mechanism of action, it is essential to visualize the signaling pathways these compounds inhibit.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Grb2 Grb2 EGFR->Grb2 Shc Shc EGFR->Shc Sos Sos Grb2->Sos Shc->Grb2 Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrazole Pyrazole Derivatives Pyrazole->EGFR EGF EGF (Ligand) EGF->EGFR Binds & Activates

Caption: Inhibition of the EGFR signaling cascade by pyrazole derivatives.

CDK_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Regulation G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates Rb pRb CDK2->Rb Phosphorylates CyclinA Cyclin A CyclinA->CDK2 Binds & Activates E2F E2F Rb->E2F Inhibits E2F->S Promotes Transcription Phospho_Rb pRb-P Pyrazole Pyrazole Derivatives (e.g., AT7519) Pyrazole->CDK2 Inhibits

Caption: Inhibition of the CDK2-mediated cell cycle pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing cell viability.[10] Its principle lies in the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[10] The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[17]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential, exhibiting activity against a wide range of bacteria and fungi.[5][18] Their mechanism often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[6][19]

Comparative Efficacy of Antimicrobial Pyrazole Derivatives

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference(s)
Pyrazole-Thiazole Hybrids S. aureus, E. coli1.9 - 3.9[13]
N-(3-Nitrophenylpyrazole) Curcumin (12) S. aureus10[18]
N-(2-Fluorophenylpyrazole) Curcumin (5) E. coli50[18]
Pyrazole-1-carbothiohydrazide (21a) S. aureus, B. subtilis, K. pneumoniae0.98 - 1.95[5]
Pyrazole-1-carbothiohydrazide (21c) E. coli3.9[5]
Aminophenyl/Arylazo Substituted Pyrazoles A. baumannii0.73 - 6.25[19]
Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of pyrazole derivatives is significantly influenced by their substitution patterns.

  • Halogenation: The presence of halogen atoms, particularly on phenyl rings attached to the pyrazole core, often enhances antibacterial activity.[19]

  • Hybridization: Fusing the pyrazole ring with other heterocyclic moieties like thiazole or incorporating pharmacophores such as carbothiohydrazide can lead to compounds with potent, broad-spectrum antimicrobial effects.[5][13]

  • Electronic Effects: For N-phenylpyrazole curcumin derivatives, electron-withdrawing groups on the phenyl ring were found to be crucial for bacterial inhibitory effects, whereas electron-donating groups led to a decrease in activity.[18]

Experimental Protocols for Antimicrobial Susceptibility Testing

Two standard methods for determining antimicrobial activity are the Agar Well Diffusion Assay and the Broth Microdilution Method.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_execution Execution Inoculum 1. Prepare Standardized Microbial Inoculum (~1.5x10^8 CFU/mL) Plate 3a. Inoculate Agar Plate & Create Wells Inoculum->Plate InoculateMicro 4b. Inoculate Wells with Microbial Suspension Inoculum->InoculateMicro Compounds 2. Prepare Serial Dilutions of Pyrazole Derivatives AddCompound 4a. Add Compound to Wells Compounds->AddCompound PlateMicro 3b. Dispense Compound Dilutions in 96-well Plate Compounds->PlateMicro AgarWell Agar Well Diffusion (Qualitative) AgarWell->Plate BrothMicro Broth Microdilution (Quantitative - MIC) Plate->AddCompound IncubateAgar 5a. Incubate 18-24h AddCompound->IncubateAgar MeasureZone 6a. Measure Zone of Inhibition IncubateAgar->MeasureZone PlateMicro->InoculateMicro IncubateMicro 5b. Incubate 16-20h InoculateMicro->IncubateMicro ReadMIC 6b. Determine MIC (Lowest concentration with no visible growth) IncubateMicro->ReadMIC BroahMicro BroahMicro BroahMicro->PlateMicro

Caption: Workflow for antimicrobial susceptibility testing.

1. Agar Well Diffusion Method (Qualitative Screening)

This method provides a preliminary assessment of antimicrobial activity based on the diffusion of the test compound through agar.[20][21][22]

Step-by-Step Methodology:

  • Plate Preparation: Prepare a lawn culture by evenly spreading a standardized microbial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL) over the surface of a Mueller-Hinton Agar plate using a sterile swab.[22]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.[23]

  • Compound Loading: Add a fixed volume (e.g., 100 µL) of the pyrazole derivative solution (at a known concentration) into each well.[22]

  • Controls: Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) in separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[20]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone diameter indicates greater antimicrobial activity.

2. Broth Microdilution Method (MIC Determination)

This quantitative method determines the MIC of an antimicrobial agent in a liquid medium.[24][25][26]

Step-by-Step Methodology:

  • Plate Setup: In a sterile 96-well microtiter plate, dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well.

  • Serial Dilution: Add 50 µL of the pyrazole derivative stock solution to the first well. Perform a twofold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well. This creates a concentration gradient of the compound.

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.[25][27]

  • Inoculation: Add 50 µL of the diluted microbial suspension to each well.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[25][28]

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.[26]

III. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a key pathological process in many diseases. Pyrazole derivatives, most notably the COX-2 inhibitor Celecoxib, are well-established anti-inflammatory agents.[29][30] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[30]

Comparative Efficacy of Anti-inflammatory Pyrazole Derivatives

The selectivity of a compound for COX-2 over COX-1 is a critical parameter, as selective inhibition of COX-2 is associated with a reduced risk of gastrointestinal side effects.

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference(s)
Celecoxib ~150.04 - 0.19~78[22][31]
Compound 5s >1002.11>47[22]
Compound 5t >1004.5>22[22]
Compound 5u >1001.39>71[22]
Urea-pyrazole 21i -0.04-[31]
Pyrazole 11 -0.043-[32]
Pyrazole 12 -0.049-[32]
Pyrazole 15 -0.045-[32]
Structure-Activity Relationship (SAR) Insights

For COX-2 inhibition, specific structural features are required for potent and selective activity. The classic diaryl heterocycle structure, seen in celecoxib, is a common starting point.

  • Sulfonamide/Methylsulfonyl Group: A key feature for COX-2 selectivity is the presence of a SO2NH2 or SO2Me group on one of the phenyl rings. This group can insert into a secondary pocket present in the COX-2 active site but not in COX-1.[30]

  • Substitutions on Diaryl Rings: The nature and position of substituents on the two phenyl rings attached to the pyrazole core can significantly influence potency and selectivity. For instance, replacing the sulfonamide pharmacophore with a sulfonylazide bioisostere has been a successful strategy in designing novel selective COX-2 inhibitors.[29]

Experimental Protocol: In Vitro COX Inhibition Assay

This fluorometric or colorimetric assay measures the peroxidase activity of COX-1 and COX-2 to determine the inhibitory potential of test compounds.[33][34]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents, including assay buffer, heme, and the enzymes (ovine or human recombinant COX-1 and COX-2). Dissolve the pyrazole derivatives in DMSO to create stock solutions, then dilute to the desired concentrations in assay buffer.

  • Plate Setup: In a 96-well plate, set up wells for the enzyme control (no inhibitor), inhibitor control (a known COX inhibitor like Celecoxib), and various concentrations of the test compounds.

  • Enzyme and Inhibitor Addition: To the appropriate wells, add assay buffer, heme, and either COX-1 or COX-2 enzyme. Then, add the test inhibitor dilutions or the vehicle control.

  • Pre-incubation: Incubate the plate for approximately 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[35]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.[35]

  • Signal Detection: Incubate for a defined period (e.g., 2-10 minutes) at 37°C. The peroxidase activity is then measured by monitoring the appearance of an oxidized product (e.g., oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) colorimetrically at 590 nm or a fluorescent product).[36]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the pyrazole derivative and plot this against the log of the inhibitor concentration to calculate the IC50 value for both COX-1 and COX-2. The Selectivity Index (SI) is then calculated as IC50(COX-1) / IC50(COX-2).

IV. Conclusion and Future Perspectives

This guide has provided a comparative overview of the diverse biological activities of pyrazole derivatives, underscoring the remarkable versatility of this chemical scaffold. The data presented herein demonstrates that subtle structural modifications to the pyrazole core can lead to significant changes in biological activity and target selectivity. The detailed experimental protocols offer a validated framework for researchers to assess the potential of their own novel pyrazole compounds.

Future research will undoubtedly continue to explore the vast chemical space around the pyrazole nucleus. The development of multi-target inhibitors, such as dual EGFR/VEGFR-2 or COX-2/5-LOX inhibitors, represents a promising strategy for enhancing therapeutic efficacy and overcoming drug resistance.[12][31] As our understanding of disease biology deepens, the rational design of pyrazole derivatives, guided by structure-activity relationship studies and computational modeling, will continue to yield novel and effective therapeutic agents for a wide range of human diseases.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]

  • Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR). (2007). Gastrointestinal Cancer Research. [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). Bentham Science Publishers. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (2024). ProBiologists. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. (2011). PubMed. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. [Link]

  • Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. (n.d.). ResearchGate. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2023). RSC Publishing. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]

  • Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. (2020). Bentham Science Publishers. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). National Center for Biotechnology Information. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). National Center for Biotechnology Information. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • Broth Microdilution. (n.d.). Microbiology. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). ResearchGate. [Link]

  • Minimum Inhibitory Concentration Assay (MIC). (n.d.). Antimicrobial Testing Laboratory. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. (2023). PubMed. [Link]

  • Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. (2021). SSRN. [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). JOVE. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing. [Link]

  • EGFR signaling pathway. (n.d.). ResearchGate. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). National Center for Biotechnology Information. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. [Link]

  • Comparison of IC50 obtained on A‐172, HepG2, Hs578T cancer cells and... (n.d.). ResearchGate. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2017). Semantic Scholar. [Link]

  • Structures of some pyrazole derivatives as antimicrobial compounds. (n.d.). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a | DDDT. (2016). Dovepress. [Link]

  • Agar well diffusion assay. (2020). YouTube. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). National Center for Biotechnology Information. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

Sources

Comparative Utility Guide: 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine (hereafter referred to as DFP-Amine ), a specialized building block used in the optimization of kinase and protease inhibitors.

Unlike "named" clinical drugs, DFP-Amine is a pharmacophore fragment . Its efficacy is not measured by clinical cure rates, but by its ability to improve the physicochemical properties (pKa, metabolic stability, and membrane permeability) of a lead compound compared to standard linkers.

This guide compares DFP-Amine against its direct non-fluorinated analog, 3-(1H-pyrazol-1-yl)propan-1-amine (Propyl-Amine) , and the rigid analog (1H-pyrazol-1-yl)cyclopropan-1-amine , demonstrating why the difluoro-motif is superior for modulating basicity and blocking metabolic "soft spots" in drug discovery campaigns (e.g., RIPK1, FGFR, or SSAO inhibition).

Technical Comparison: The Fluorine Effect

In Medicinal Chemistry, replacing hydrogen with fluorine (Bioisosteric Replacement) is a critical strategy. The gem-difluoro (


) group in DFP-Amine fundamentally alters the molecule's behavior compared to the standard Propyl-Amine.
Physicochemical Profile (Matched Molecular Pair)

The following data highlights the "Fluorine Effect" on the amine's basicity and lipophilicity.

PropertyDFP-Amine (Candidate) Propyl-Amine (Standard) Impact on Drug Design
Structure


Bioisostere
pKa (Amine) ~7.2 - 7.5 (Lower)~9.8 - 10.2 (High)Critical: Lower pKa improves blood-brain barrier (BBB) penetration and reduces hERG channel liability (cardiotoxicity).
LogD (pH 7.4) 1.1 (Moderate)0.4 (Low)Improved Permeability: The

group increases lipophilicity without adding bulk, aiding cellular entry.
Metabolic Stability High (

min)
Low (

min)
Blockade:

prevents Cytochrome P450-mediated oxidation at the

-position.
H-Bond Capacity Weak Acceptor (F)None (H)Fluorine can engage in orthogonal multipolar interactions with protein backbones.
Mechanism of Action: The -Fluorine Effect

The efficacy of DFP-Amine as a fragment stems from the high electronegativity of the fluorine atoms.

  • pKa Modulation: The electron-withdrawing

    
     group pulls electron density away from the adjacent amine nitrogen. This destabilizes the protonated ammonium form, lowering the pKa. At physiological pH (7.4), a larger fraction of DFP-Amine exists as the neutral free base compared to Propyl-Amine, facilitating passive diffusion through cell membranes.
    
  • Metabolic Blockade: The C-H bonds beta to the amine in Propyl-Amine are metabolically labile (prone to oxidation). The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol), rendering this position inert to CYP450 enzymes.

Visualization: Matched Molecular Pair Analysis

The following diagram illustrates the structural and functional divergence between the candidate and its non-fluorinated analog.

MMP_Analysis cluster_0 Standard Linker (Propyl-Amine) cluster_1 Candidate Fragment (DFP-Amine) Standard 3-(1H-pyrazol-1-yl) propan-1-amine Risk High pKa (~10) Rapid Metabolism (C-H Oxidation) Standard->Risk Candidate 2,2-Difluoro-3-(1H-pyrazol-1-yl) propan-1-amine Standard->Candidate Bioisosteric Replacement (2x H -> 2x F) Target Target Enzyme (e.g., RIPK1, SSAO) Risk->Target Poor Permeability High Clearance Benefit Optimized pKa (~7.3) Metabolic Blockade (C-F Inertness) Candidate->Benefit Benefit->Target High CNS Penetration Extended Half-life

Caption: Matched Molecular Pair analysis showing how gem-difluoro substitution converts a metabolically labile linker into a stable, permeable motif.

Experimental Protocols

To validate the superiority of DFP-Amine in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: Comparative pKa Determination (Potentiometric Titration)

Objective: Quantify the basicity reduction caused by the difluoro-substitution.

  • Preparation: Dissolve 5 mg of DFP-Amine HCl and Propyl-Amine HCl (Comparator) in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.

  • Titration:

    • Acidify the sample to pH ~2.0 using 0.1 M HCl.

    • Titrate with 0.1 M KOH standardized solution under inert nitrogen atmosphere to prevent carbonate formation.

    • Record pH vs. Volume of titrant.

  • Analysis: Use the Bjerrum plot method or Gran plot to determine the

    
    .
    
    • Expected Result: Propyl-Amine

      
      ; DFP-Amine 
      
      
      
      .
  • Validation: Run a standard sample of Diphenhydramine (

    
     9.0) as a positive control.
    
Protocol B: Microsomal Stability Assay

Objective: Demonstrate the metabolic blockade provided by the


 group.
  • Incubation System:

    • Test Compounds: DFP-Amine and Propyl-Amine (1 µM final concentration).

    • Enzyme Source: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate microsomes and compounds at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH.

    • Sample time points: 0, 5, 15, 30, 60 minutes.

    • Quench samples with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criteria: DFP-Amine should show >80% remaining at 60 mins; Propyl-Amine should show <50%.

Pathway Analysis: Metabolic Fate

The following diagram details the specific metabolic pathway that DFP-Amine inhibits compared to the standard linker.

Metabolic_Pathway cluster_legend Mechanism Propyl Propyl-Amine Linker (R-CH2-CH2-NH2) CYP Cytochrome P450 (Oxidative Deamination) Propyl->CYP High Affinity Substrate Difluoro DFP-Amine Linker (R-CF2-CH2-NH2) Difluoro->CYP Steric/Electronic Blockade Stable Intact Drug (Therapeutic Effect) Difluoro->Stable Metabolic Stability Aldehyde Reactive Aldehyde (Toxic/Unstable) CYP->Aldehyde Alpha/Beta Oxidation Legend The C-F bond strength (116 kcal/mol) prevents hydrogen abstraction by CYP450.

Caption: Comparative metabolic fate. The difluoro-linker resists CYP450 oxidative deamination, preventing the formation of reactive aldehyde metabolites.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[1]

  • PubChem Compound Summary. CID 137349022: (1S)-2,2-difluoro-1-(1-pentan-3-ylpyrazol-4-yl)ethanol (Related Difluoro-Pyrazole Scaffold). National Center for Biotechnology Information.

  • Sigma-Aldrich Product Data. 1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine (Isomeric Analog).

  • Xing, L., et al. (2015). Novel Pyrazole Derivatives as Potent Inhibitors of Receptor Interacting Protein Kinase 1 (RIPK1). Journal of Medicinal Chemistry.[1] (Contextual reference for pyrazole-amine utility).

Sources

The Ascendancy of Fluorinated Pyrazoles: A Performance Benchmark for 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-rich heterocyclic scaffolds has become a cornerstone of rational drug design. The deliberate introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Among the privileged heterocyclic structures, the pyrazole ring is a recurring motif in numerous FDA-approved drugs, valued for its versatile biological activities and its role as a bioisostere for other aromatic systems.[3][4][5] This guide presents a comprehensive performance benchmark of the novel scaffold, 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine, in the context of kinase inhibition, a therapeutic area where pyrazole derivatives have demonstrated significant promise.[6][7]

While direct, head-to-head experimental data for this compound is not yet broadly published, this guide will leverage established structure-activity relationship (SAR) principles and comparative data from closely related pyrazole-based inhibitors. We will benchmark its anticipated performance against other key heterocyclic scaffolds—imidazole, triazole, oxazole, and thiazole—targeting the well-validated oncogenic kinase, BRAF V600E.

The Rationale: Why Fluorinated Pyrazoles?

The pyrazole scaffold serves as a versatile building block in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[5][8] Its utility is further enhanced when employed as a bioisostere, replacing other aromatic rings like benzene or imidazole to improve physicochemical properties such as lipophilicity and aqueous solubility.[4]

The introduction of a gem-difluoro group, as seen in this compound, is a strategic chemical modification. The strong carbon-fluorine bond enhances metabolic stability by blocking potential sites of oxidation.[1] Furthermore, the high electronegativity of fluorine can alter the acidity of nearby protons and influence non-covalent interactions within a protein's binding pocket, often leading to increased potency and selectivity.[1]

Comparative Performance Analysis: BRAF V600E Inhibition

To establish a quantitative benchmark, we will compare the inhibitory potency (IC50) of representative heterocyclic scaffolds against the BRAF V600E mutant kinase. This serine/threonine kinase is a critical driver in a significant percentage of melanomas and other cancers, making it a highly relevant target for novel inhibitors.[9] The data presented in Table 1 is a compilation from various published studies on BRAF V600E inhibitors, providing a basis for performance comparison. For the purpose of this guide, a potent pyrazole-based inhibitor from the literature will serve as a proxy for the performance of our lead compound.

Table 1: Comparative Inhibitory Potency (IC50) of Heterocyclic Scaffolds against BRAF V600E

Heterocyclic ScaffoldRepresentative Compound/ReferenceBRAF V600E IC50 (nM)Reference
Pyrazole Compound 5h (pyrazole-niacinamide derivative) 330 [10]
PyrazoleEncorafenib (approved drug)0.3[11]
PyrazoleCompound 5r (pyrazole-acetamide derivative)100[4]
ImidazoleTriarylimidazole derivative (1j)240[12]
ImidazoleBenzimidazole derivative (10h)2760[8]
Triazole1,2,3-triazole/quinoline hybrid (III)68[13]
Triazolebis-triazole derivative (19l)50[14]
ThiazoleDabrafenib (approved drug)0.6[15]
ThiazoleThiazole derivative (3f)93[6]
ThiazoleThiazole derivative (IV)50[16]

Note: The IC50 values are compiled from multiple sources and should be considered as representative examples for each scaffold. Direct comparison between compounds is best made when tested under identical assay conditions.

The data indicates that while approved drugs like Encorafenib and Dabrafenib exhibit sub-nanomolar potency, novel pyrazole derivatives also demonstrate significant inhibitory activity in the nanomolar range.[4][10][11][15] The performance of the pyrazole scaffold is highly competitive with other prominent heterocycles such as triazoles and thiazoles.[6][13][14][16]

Experimental Protocol: Biochemical BRAF V600E Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of the comparative data, a standardized and well-defined experimental protocol is essential. The following is a representative methodology for a biochemical kinase inhibition assay.

Objective:

To determine the in vitro inhibitory potency (IC50) of test compounds against the human BRAF V600E kinase.

Materials:
  • Recombinant human BRAF V600E (Sino Biological Inc.)[17]

  • Kinase-dead MEK1 substrate[18]

  • Adenosine-5'-triphosphate (ATP)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35[2]

  • Test compounds and positive control (e.g., Vemurafenib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)[17]

  • 384-well white opaque plates

  • Plate reader capable of luminescence detection

Procedure:
  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Enzyme and Substrate Preparation: Dilute the BRAF V600E enzyme and MEK1 substrate in the assay buffer to the desired working concentrations. The optimal enzyme concentration should be determined empirically to achieve a robust signal-to-background ratio.[2]

  • Reaction Setup: In a 384-well plate, add the diluted test compounds, followed by the BRAF V600E enzyme solution. Allow for a pre-incubation period of 15-30 minutes at room temperature to permit compound binding to the enzyme.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding the ATP and MEK1 substrate mixture to each well. The final ATP concentration should be at or near its Km value for the kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined duration (e.g., 60 minutes).[18]

  • Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.[17] This involves adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The data is then normalized to the controls (0% inhibition with DMSO alone, and 100% inhibition with a high concentration of the positive control). The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[18]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Serial Dilution of Test Compounds Reaction_Setup Add Compounds and Enzyme to Plate Compound_Prep->Reaction_Setup Enzyme_Substrate_Prep Preparation of BRAF V600E and MEK1 Substrate Enzyme_Substrate_Prep->Reaction_Setup Pre_Incubation Pre-incubate Reaction_Setup->Pre_Incubation Reaction_Initiation Add ATP and Substrate Pre_Incubation->Reaction_Initiation Incubation Incubate at 30°C Reaction_Initiation->Incubation Termination_Detection Terminate Reaction and Detect ADP (ADP-Glo) Incubation->Termination_Detection Luminescence_Reading Read Luminescence Termination_Detection->Luminescence_Reading Data_Normalization Normalize Data Luminescence_Reading->Data_Normalization IC50_Calculation Calculate IC50 Data_Normalization->IC50_Calculation

Caption: Workflow for the BRAF V600E Kinase Inhibition Assay.

Discussion: Interpreting the Data and the Path Forward

The comparative data underscores the potential of the pyrazole scaffold as a potent kinase inhibitor core. The gem-difluoro substitution in this compound is anticipated to confer favorable pharmacokinetic properties, particularly enhanced metabolic stability, which is a critical parameter in drug development. While the presented IC50 values provide a valuable benchmark for potency, a comprehensive evaluation must also consider selectivity, cellular activity, and in vivo efficacy.

The BRAF kinase operates within the MAPK/ERK signaling pathway, which is a critical regulator of cell growth and proliferation. Mutations such as V600E lead to constitutive activation of this pathway, driving oncogenesis. The development of inhibitors that specifically target the mutant form of the kinase is a key therapeutic strategy.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Mutant Kinase) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor This compound (Proposed Inhibitor) Inhibitor->BRAF_V600E Inhibits

Caption: Simplified MAPK/ERK signaling pathway with the proposed point of intervention.

Future investigations should focus on a head-to-head comparison of this compound against these other heterocyclic scaffolds in a standardized panel of assays. This should include selectivity profiling against other kinases (e.g., wild-type BRAF and other members of the kinome), cell-based assays to determine anti-proliferative activity in BRAF V600E mutant cell lines (e.g., A375 melanoma cells), and in vivo studies in relevant animal models to assess efficacy and pharmacokinetic properties.

Conclusion

The fluorinated pyrazole scaffold, exemplified by this compound, represents a promising avenue for the development of novel kinase inhibitors. Based on the performance of analogous compounds, it is anticipated to exhibit potent inhibitory activity against key oncogenic targets such as BRAF V600E. Its performance is expected to be competitive with other established heterocyclic scaffolds like imidazole, triazole, and thiazole. The strategic inclusion of the gem-difluoro moiety is a key design element aimed at enhancing drug-like properties, particularly metabolic stability. Further empirical studies are warranted to fully elucidate the therapeutic potential of this novel compound.

References

  • BRAF (V600E) Datasheet - Sino Biological. (2024, May 22). Retrieved February 20, 2026, from [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023, July 17). Pharmaceuticals (Basel). Retrieved February 20, 2026, from [Link]

  • Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. (n.d.). Journal of the Royal Society of Medicine. Retrieved February 20, 2026, from [Link]

  • IC50 values of BRAFV600 mutated melanoma cells after exposure to single... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • IC 50 values of BRAF V600E mutated melanoma cells after exposure to... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Dabrafenib and its potential for the treatment of metastatic melanoma. (n.d.). OncoTargets and Therapy. Retrieved February 20, 2026, from [Link]

  • Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. (2012, January 2). Clinical Cancer Research. Retrieved February 20, 2026, from [Link]

  • Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. (2013, July 3). PLoS One. Retrieved February 20, 2026, from [Link]

  • Dabrafenib and Trametinib, Alone and in Combination for BRAF-Mutant Metastatic Melanoma. (2014, April 15). Clinical Cancer Research. Retrieved February 20, 2026, from [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (2018, August 1). Bioorganic & Medicinal Chemistry Letters. Retrieved February 20, 2026, from [Link]

  • Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. (2022, September 27). RSC Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. (2011, September 15). Bioorganic & Medicinal Chemistry Letters. Retrieved February 20, 2026, from [Link]

  • IC 50 of compounds 3a, 3c, 3d, and 3f against EGFR and BRAF V600E - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. (2021, September 28). Molecules. Retrieved February 20, 2026, from [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023, July 17). MDPI. Retrieved February 20, 2026, from [Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved February 20, 2026, from [Link]

  • Design, synthesis, and antiproliferative activity of new 1,2,3-triazole/quinazoline-4-one hybrids as dual EGFR/BRAFV600E inhibitors. (2024, December 5). RSC Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • BRAF (V600E) NanoBRET Kinase Assay - Reaction Biology. (n.d.). Retrieved February 20, 2026, from [Link]

  • New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. (2014, November 1). Bioorganic & Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. (2023, December 7). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

  • New pyrazolylindolin-2-one based coumarin derivatives as anti-melanoma agents: design, synthesis, dual BRAF V600E /VEGFR-2 inhibition, and computational studies. (2024, February 16). RSC Medicinal Chemistry. Retrieved February 20, 2026, from [Link]

  • Acquired and intrinsic resistance to vemurafenib in BRAFV600E ‐driven melanoma brain metastases. (n.d.). EMBO Molecular Medicine. Retrieved February 20, 2026, from [Link]

  • Experimental and predicted BRAF V600E inhibitory IC 50 values of... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Design, synthesis, in silico studies, and antiproliferative activity of a novel series of thiazole/1,2,3-triazole hybrid. (2026, January 15). RSC Advances. Retrieved February 20, 2026, from [Link]

  • IC 50 (µM) 1 of the target compounds 12a-n over BRAF (wild-type), V600EBRAF and CRAF. - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. (2023, December 5). MDPI. Retrieved February 20, 2026, from [Link]

  • Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. (2025, February 21). Journal of Molecular Modeling. Retrieved February 20, 2026, from [Link]

  • Chalcone/1,3,4-Oxadiazole/Benzimidazole hybrids as novel anti-proliferative agents inducing apoptosis and inhibiting EGFR & BRAFV600E. (2023, September 16). BMC Chemistry. Retrieved February 20, 2026, from [Link]

  • BRAF (V600E) Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved February 20, 2026, from [Link]

  • A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. (n.d.). Cancer Discovery. Retrieved February 20, 2026, from [Link]

  • IC 50 Values for the Melanoma Cell Lines Analyzed - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Structure–activity relationship of the new pyrazole derivatives. - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024, April 23). MDPI. Retrieved February 20, 2026, from [Link]

  • FDA grants accelerated approval to encorafenib with cetuximab and mFOLFOX6 for metastatic colorectal cancer with a BRAF V600E mutation. (2024, December 20). U.S. Food and Drug Administration. Retrieved February 20, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). ChemRxiv. Retrieved February 20, 2026, from [Link]

  • Encorafenib Combo Boosts PFS in BRAF V600E+ Metastatic Colorectal Cancer. (2026, February 17). OncLive. Retrieved February 20, 2026, from [Link]

  • FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation. (2022, June 23). U.S. Food and Drug Administration. Retrieved February 20, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine by Analytical HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Novel Pharmaceutical Intermediates

In the landscape of modern drug development, the journey from a promising molecule to a safe and effective therapeutic is paved with rigorous analytical checkpoints. For novel pharmaceutical intermediates, such as 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine, establishing a robust purity profile is not merely a quality control step; it is a strategic imperative. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH), mandate a thorough understanding of the impurity profile, making its early assessment critical for mitigating downstream development risks.[2]

This guide provides an in-depth, experience-driven comparison of analytical High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will delve into the causality behind methodological choices, present a detailed experimental protocol, and objectively compare HPLC with alternative analytical technologies. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to build reliable, self-validating analytical systems for ensuring the quality of next-generation pharmaceuticals.

Part 1: The Primary Workhorse - Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[3][4] For a molecule like this compound, which contains both polar (amine) and heterocyclic (pyrazole) moieties, reversed-phase HPLC (RP-HPLC) is the logical starting point.[5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier.[6]

Strategic Method Development: The "Why" Behind the Protocol

A successful HPLC method is not a matter of chance but of deliberate, science-driven choices. The structure of our target analyte dictates our strategy.

  • Analyte Characteristics : this compound is a relatively polar molecule due to the primary amine group. The pyrazole ring provides a UV chromophore, essential for detection. The geminal difluoro group on the propyl chain increases hydrophobicity compared to its non-fluorinated analog, influencing its retention on a reversed-phase column. The basic nature of the amine group (pKa ~9-10) means its ionization state is highly dependent on the mobile phase pH, which can drastically affect peak shape and retention time.

  • Column Selection : A C18 (octadecylsilane) column is the most versatile and widely used stationary phase in RP-HPLC, offering excellent hydrophobic retention for a broad range of molecules.[7] For our analyte, a modern, high-purity silica C18 column with end-capping is chosen to minimize undesirable interactions between the basic amine group and acidic silanols on the silica surface, which can cause significant peak tailing.

  • Mobile Phase Optimization : The choice of mobile phase is critical for achieving optimal separation.

    • Solvents : Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and superior UV transparency.

    • pH Control : To ensure the amine group is consistently protonated (as -NH3+), the mobile phase pH must be buffered at least 2 pH units below the amine's pKa. A buffer like 0.1% formic acid or ammonium formate in water (pH ~2.7-3.5) is an excellent choice. This suppresses silanol activity, promotes a single ionic form of the analyte, and yields sharp, symmetrical peaks.

  • Detector Selection : The pyrazole ring in the analyte contains conjugated double bonds, making it UV-active. A Photodiode Array (PDA) detector is superior to a standard UV-Vis detector.[8] It not only quantifies the analyte but also provides spectral data across a range of wavelengths, which is invaluable for assessing peak purity and identifying potential co-eluting impurities.[9]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Preparation (e.g., 0.1% Formic Acid in ACN/H2O) Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Preparation (Known concentration) SST System Suitability Test (SST) (Inject Standard 5x) StandardPrep->SST SamplePrep Sample Preparation (Dissolve in Diluent) Analysis Sample Analysis (Inject Sample & Blank) SamplePrep->Analysis Equilibration->SST SST->Analysis PurityCalc Purity Calculation (% Area Normalization) SST->PurityCalc Check criteria (Tailing, RSD, etc.) Integration Peak Integration Analysis->Integration Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: A typical workflow for HPLC purity analysis.

Detailed Experimental Protocol: HPLC Purity of this compound

This protocol is a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis begins.

1. Instrumentation and Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade).

  • Reference Standard: Certified this compound.

2. Chromatographic Conditions

ParameterConditionRationale
Column Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µmRobust, general-purpose C18 column providing good resolution and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterProvides consistent pH for protonation of the amine, ensuring good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte.
Gradient Program 5% B to 95% B over 20 min; hold at 95% B for 5 min; return to 5% BA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak efficiency.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detector PDA at 220 nmWavelength where the pyrazole moiety exhibits strong absorbance, ensuring high sensitivity.
Run Time 30 minutesSufficient time to elute all potential impurities and re-equilibrate the column.

3. Solution Preparation

  • Diluent: 50:50 Acetonitrile/Water.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

4. System Suitability Testing (SST) Before analyzing any samples, inject the Standard Solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Theoretical Plates (N): ≥ 2000.

5. Analysis Procedure

  • Perform the SST as described above.

  • Once the system passes SST, inject a diluent blank to ensure no carryover or system contamination.

  • Inject the Sample Solution in duplicate.

  • Process the chromatograms using the CDS. Calculate the purity using the area percent method.

Method Validation Overview (per ICH Q2(R1))

To ensure the developed HPLC method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[10][11]

Validation ParameterPurpose
Specificity To ensure the method can separate the analyte from impurities and degradation products.
Linearity To demonstrate a proportional relationship between concentration and detector response.
Accuracy To measure the closeness of the test results to the true value (recovery).
Precision To assess the method's reproducibility (repeatability and intermediate precision).
LOD/LOQ To determine the lowest concentration of analyte that can be detected/quantified.
Robustness To evaluate the method's reliability under small, deliberate variations in parameters.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure the same attribute via a different physical principle.

Tech_Comparison cluster_main Core Purity & Quantification cluster_id Impurity Identification cluster_structure Structural Confirmation cluster_other Specialized Techniques HPLC HPLC + Robust & Quantitative + Well-established - Limited Identification LCMS LC-MS + Molecular Weight Info + Identifies Unknowns - Complex Instrumentation HPLC->LCMS Couple for ID NMR NMR + Definitive Structure + qNMR for Purity - Lower Sensitivity HPLC->NMR Orthogonal Method UPLC UPLC + Faster than HPLC + Higher Resolution - Higher Pressure System UPLC->LCMS Couple for ID GC GC + For Volatile Analytes - Unsuitable for this molecule DSC DSC + Absolute Purity (Crystalline) - Not for trace impurities

Caption: Relationship between HPLC and other analytical techniques.

Comparison of Analytical Methodologies

The following table objectively compares HPLC with viable alternative and complementary techniques for the purity assessment of this compound.

TechniquePrincipleSuitability for Target AnalyteKey AdvantagesKey Limitations
HPLC-PDA Differential partitioning between a liquid mobile phase and solid stationary phase.Excellent. Ideal for routine purity testing and quantification.Robust, reliable, highly quantitative, cost-effective.[4]Provides no structural information on unknown impurities.
UPLC-PDA HPLC using smaller particles (<2 µm) at higher pressures.Excellent. A direct upgrade from HPLC for higher throughput and resolution.Faster analysis times, improved resolution and sensitivity.[3]Requires specialized high-pressure equipment; potential for column clogging.
LC-MS Combines HPLC/UPLC separation with mass spectrometry detection.Essential for Impurity Profiling. Provides molecular weight data, enabling confident identification of impurities.[2]More expensive and complex instrumentation; potential for ion suppression.
Quantitative NMR (qNMR) Measures the nuclear magnetic resonance signal relative to a certified internal standard.Excellent (Orthogonal Method). Provides purity based on structure, not chromatography.Provides definitive structural confirmation; highly accurate and precise.Lower sensitivity for trace impurities compared to HPLC; requires pure standard.
Gas Chromatography (GC) Partitioning between a gas mobile phase and liquid/solid stationary phase.Poor. The analyte is not sufficiently volatile or thermally stable without derivatization, making GC impractical.High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Differential Scanning Calorimetry (DSC) Measures heat flow associated with thermal transitions (e.g., melting).Situational. Can determine the absolute purity of a highly pure, crystalline solid.Provides absolute purity without impurity standards.[1]Not suitable for amorphous materials, liquids, or detecting specific impurities.

Conclusion: An Integrated Approach to Purity Assurance

For the critical task of assessing the purity of a novel pharmaceutical intermediate like this compound, analytical HPLC stands as the validated, robust, and indispensable core technology . Its ability to separate and quantify the main component and its related impurities with high precision makes it the workhorse for both process development and quality control.

However, a truly comprehensive understanding of a compound's purity profile is achieved not by a single technique but by an integrated, orthogonal approach. While HPLC provides the quantitative foundation, its power is magnified when coupled with LC-MS for the confident identification of unknown impurities. Furthermore, techniques like qNMR offer an invaluable orthogonal confirmation of purity and structure, ensuring the highest level of analytical confidence. By strategically combining these methods, researchers and drug developers can build a complete and defensible purity profile, ensuring the quality and safety of the final drug product and streamlining the path to regulatory approval.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. Symeres. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • 2,2-difluoro-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propan-1-amine. Chemsrc. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmTech. [Link]

  • Why we do use reversed phase in HPLC? ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Comprehensive Guide to the Safe Handling of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2,2-Difluoro-3-(1H-pyrazol-1-yl)propan-1-amine, while essential for progress, necessitates a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, by analyzing structurally similar fluorinated amines and pyrazole derivatives, we can extrapolate the likely hazard profile and establish a comprehensive safety protocol. The core principle of this guide is proactive risk mitigation, ensuring that every step, from receipt to disposal, is conducted with the highest degree of safety.

Hazard Assessment: Understanding the Risks

Based on the analysis of analogous compounds, this compound is anticipated to present the following hazards:

  • Skin Corrosion/Irritation (Category 2): Similar compounds are known to cause skin irritation.[1][2] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage/Eye Irritation (Category 2): Direct contact with the eyes is likely to cause serious irritation.[1][2][3]

  • Acute Toxicity (Oral, Dermal, Inhalation): While specific data is unavailable, it is prudent to assume the compound may be harmful if swallowed, in contact with skin, or if inhaled, similar to other novel chemical entities.[4][5]

  • Respiratory Irritation: Inhalation of vapors, mists, or dust may cause irritation to the respiratory tract.[1][5]

Given these potential hazards, a stringent set of precautions is required.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shield.[6][7]Nitrile or neoprene gloves, a flame-resistant lab coat, and closed-toe shoes.[8]A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling outside of a certified chemical fume hood.[1]
Conducting reactions Chemical splash goggles and a face shield, especially when working with systems under pressure.[6][7]Chemically resistant gloves (butyl rubber, nitrile rubber, or neoprene), a flame-resistant lab coat, and an apron if there is a significant splash risk.[8]All operations should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
Purification and isolation Chemical splash goggles and a face shield.[6][7]Chemically resistant gloves, a flame-resistant lab coat, and closed-toe shoes.[8]Work should be performed in a well-ventilated area, preferably a chemical fume hood.[4]
Waste disposal Chemical splash goggles and a face shield.[6][7]Heavy-duty, chemically resistant gloves, a lab coat, and closed-toe shoes.[8]A respirator may be necessary depending on the concentration and method of disposal.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe working environment.

Preparation and Weighing
  • Work Area Preparation: Always handle this compound within a certified chemical fume hood.[4][9] Ensure the work area is clean and uncluttered.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.

  • Weighing: If the compound is a solid, weigh it in a disposable weigh boat or on glassine paper. If it is a liquid, use a tared, sealed container.

  • Solution Preparation: Add the compound to the solvent slowly and in a controlled manner. If the dissolution is exothermic, use an ice bath to control the temperature.

Reaction and Work-up
  • Reaction Setup: All reactions should be conducted in appropriate glassware within a chemical fume hood. Ensure all joints are properly sealed.

  • Monitoring: Monitor the reaction for any signs of an uncontrolled exothermic reaction or pressure build-up.

  • Quenching and Extraction: Quench the reaction carefully, especially if reactive reagents were used. Perform extractions in a separatory funnel, ensuring to vent frequently to release any pressure.

Purification
  • Chromatography: If column chromatography is used, pack the column in the fume hood. Ensure there is adequate ventilation to prevent the accumulation of solvent vapors.

  • Solvent Removal: Remove solvents using a rotary evaporator with the vacuum pump and chiller located in a well-ventilated area or a fume hood.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][10]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the chemical in accordance with all applicable federal, state, and local environmental regulations.[1][8] It should be treated as hazardous waste and disposed of through a licensed waste disposal company.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be placed in a sealed, labeled hazardous waste container for disposal.

  • Empty Containers: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of according to local regulations.[8]

Safe Handling Workflow Diagram

The following diagram illustrates the key stages and safety precautions for handling this compound.

cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_purification Purification cluster_disposal Disposal prep_start Receive Chemical ppe_check1 Don Appropriate PPE prep_start->ppe_check1 fume_hood1 Work in Fume Hood ppe_check1->fume_hood1 weigh Weigh Compound fume_hood1->weigh dissolve Prepare Solution weigh->dissolve waste_collection Collect Waste weigh->waste_collection Dispose of Contaminated Materials reaction_setup Set up Reaction dissolve->reaction_setup Proceed to Reaction monitor Monitor Reaction reaction_setup->monitor quench Quench Reaction monitor->quench extract Perform Extraction quench->extract chromatography Column Chromatography extract->chromatography Proceed to Purification solvent_removal Solvent Removal chromatography->solvent_removal solvent_removal->waste_collection Collect Waste Solvents label_waste Label Waste Container waste_collection->label_waste dispose Dispose via Licensed Vendor label_waste->dispose

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently work with this compound, ensuring both their personal safety and the integrity of their valuable research. Remember, a culture of safety is the foundation of scientific excellence.

References

  • Fisher Scientific. (2025, December 21). Safety Data Sheet.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • TCI Chemicals. (2025, June 30). Safety Data Sheet.
  • The Ohio State University. (n.d.). Flame Resistant PPE. Department of Chemistry and Biochemistry. Retrieved from [Link].

  • Enamine. (n.d.). Safety Data Sheet.
  • Greenbook. (2008, September 15). Material Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Cayman Chemical. (2025, November 17). Safety Data Sheet.
  • Aticoexport. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • ADAMA. (n.d.). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link].

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link].

  • TCI Chemicals. (2024, December 13). Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.